AXL receptor tyrosine kinase is a well-established driver of cancer progression and therapeutic resistance. The rationale for developing AXL degraders is summarized in the table below.
| Rationale | Description |
|---|---|
| Role in Cancer [1] [2] | Overexpressed in numerous cancers (e.g., lung, breast, pancreatic); promotes cell proliferation, survival, invasion, metastasis, and drug resistance. |
| Therapeutic Resistance [3] [2] | Mediates resistance to chemotherapy, molecular targeted therapies (e.g., EGFR-TKIs), and immunotherapy. |
| Limitation of Inhibitors [4] [5] | Small molecule inhibitors can block kinase activity but may cause paradoxical accumulation of AXL protein on the cell surface by impairing its ubiquitin-dependent degradation, potentially leading to resistance. |
PROTACs (Proteolysis-Targeting Chimeras) are heterobifunctional molecules that degrade target proteins by hijacking the cell's ubiquitin-proteasome system [6] [7]. The mechanism of an AXL PROTAC can be visualized as follows:
Core mechanism of AXL PROTAC-induced degradation.
The general mechanism involves three key steps [6] [7] [8]:
A key study designed and synthesized a series of AXL-targeting PROTACs [5]. The design strategy and findings from the most active degraders are summarized below.
Design Strategy [5]:
Experimental Findings on Lead Compounds [5]:
| Parameter | Finding for Compound 20 | Finding for Compound 22 |
|---|---|---|
| AXL Inhibition (IC₅₀) | 1.61 ± 0.22 μM | 0.92 ± 0.16 μM |
| AXL Degradation (DC₅₀) | 1.63 μM | 1.14 μM |
| Mechanistic Insight | Induced methuosis, a non-apoptotic cell death characterized by massive vacuole accumulation. | Induced methuosis. |
| In Vivo Efficacy | Significantly inhibited breast cancer tumor growth in a mouse xenograft model. | Significantly inhibited breast cancer tumor growth in a mouse xenograft model. |
To evaluate AXL PROTACs, researchers typically employ a standard workflow. The diagram below outlines key experiments and their purposes in the validation process.
Key experimental workflow for AXL PROTAC development and validation.
In Vitro Degradation and Cell Viability [3] [5]:
The field of AXL degradation is still evolving, facing several challenges and opportunities [6] [7]:
A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule, meaning it has three key parts: a ligand that binds to the target protein (in this case, AXL), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two [1] [2] [3].
The mechanism is catalytic and proceeds through several steps, as illustrated below.
(Caption: The catalytic degradation cycle of a PROTAC molecule)
To design a PROTAC against AXL, specific choices must be made for each component based on AXL's biology.
The AXL Protein and Its Role as a Target AXL is a receptor tyrosine kinase (RTK) that, when aberrantly expressed or activated, promotes key cancer hallmarks such as cell survival, proliferation, migration, and invasion [5] [6]. Its overexpression is linked to metastasis and drug resistance, making it a compelling target for degradation [5] [6]. AXL signaling propagates through several key pathways, including PI3K/AKT, MAPK, and JAK/STAT [5].
Design Considerations for an AXL PROTAC
The table below outlines the core components that would need to be optimized to develop a functional AXL PROTAC.
| PROTAC Component | Description & Function | Potential Options for an AXL PROTAC |
|---|---|---|
| Target (AXL) Binder | A small molecule that binds to the AXL protein. It does not need to be a potent inhibitor, only a binder. | Bemdacitinib, gilteritinib, or other AXL kinase inhibitors could serve as starting points for the warhead [2]. |
| E3 Ligase Binder | A ligand that recruits a specific E3 ubiquitin ligase. The choice of E3 can affect efficiency and cell-type specificity. | VHL and CRBN are the most commonly used E3 ligases in current PROTAC development [2] [3]. Others include MDM2 and IAPs [3]. |
| Linker | A chemical chain connecting the two binders. Its length and composition are critical for optimal ternary complex formation. | Polyethylene glycol (PEG), alkyl chains, or other functionalized linkers. A panel of linkers is typically screened [2]. |
Developing and validating a new PROTAC involves a multi-step process to confirm its mechanism and efficacy. The following workflow outlines the key stages from initial testing to mechanistic validation.
(Caption: A generalized workflow for developing and validating a PROTAC degrader)
AXL promotes metastasis by regulating several key biological processes intrinsic to cancer cells.
Research into AXL's role in metastasis employs a range of established in vitro and in vivo models.
Table: Key Experimental Approaches for Studying AXL in Metastasis
| Experimental Goal | Common Model/Assay | Key Readouts & Methodologies |
|---|---|---|
| Investigate AXL Signaling | Phosphoproteomic Analysis [1] | LC-MS/MS to identify phosphorylation changes; validation via Western Blot with phospho-specific antibodies. |
| Study EMT Induction | Cell Line Models (e.g., TNBC, NSCLC); Immunofluorescence/ Western Blot [1] [2] | Quantify changes in EMT markers: loss of E-cadherin, gain of N-cadherin, Vimentin; AXL, SNAIL, TWIST levels. |
| Assess Invasion & Migration | Boyden Chamber/Transwell Assays [4] | Count cells invading through Matrigel-coated membrane (invasion) or uncoated membrane (migration). |
| Evaluate In Vivo Metastasis | Mouse Xenograft Models (tail vein, intracardiac, orthotopic) [4] [3] | Bioluminescent imaging to track metastatic burden; endpoint histology (H&E, IHC) of target organs (e.g., lungs, liver). |
| Test Therapeutic Efficacy | Preclinical Treatment Studies [1] [3] | Combine AXL inhibitors (e.g., Bemcentinib) with chemotherapy/targeted therapy; measure primary tumor growth and metastatic burden. |
The following diagram illustrates the core GAS6/AXL signaling axis and its key downstream pathways that contribute to metastatic progression, integrating the mechanisms described above.
Core AXL signaling in metastasis: ligand binding induces dimerization and activates downstream pathways.
Several therapeutic strategies to inhibit AXL are under development, primarily focusing on small-molecule inhibitors and antibody-based approaches.
Table: AXL-Targeted Therapeutic Strategies
| Therapeutic Class | Mechanism of Action | Example Agents (Status) |
|---|---|---|
| Small-Molecule TKIs | Compete with ATP in the kinase domain, inhibiting phosphorylation and downstream signaling. | Bemcentinib (BGB324, R428) [5] [6] [2], Gilteritinib (ASP2215) [2], TP-0903 [2] |
| Monoclonal Antibodies | Bind extracellular domain to block ligand interaction and/or induce receptor internalization. | YW327.6S2 (Preclinical) [2] |
| Decoy Receptors | Soluble AXL extracellular domains that sequester GAS6 ligand, preventing receptor activation. | GL2I.T (Preclinical) [6] [1] |
| AXL-Directed CAR-T | Genetically engineered T cells targeting AXL-positive cancer cells. | AXL-CAR-T (Preclinical, e.g., for TNBC) [6] [1] |
| Combination Therapies | AXL inhibitors combined with chemo-, targeted, or immuno-therapy to overcome resistance. | Bemcentinib + PD-1/PD-L1 inhibitors [5] [3] |
Despite promising advances, key challenges remain. Future work should focus on:
AXL receptor tyrosine kinase is a compelling target for PROTAC-based degradation due to its role in tumor progression, metastasis, and drug resistance across various cancers [1] [2]. Traditional AXL inhibitors can cause unintended receptor accumulation on the cell surface by blocking kinase-activity-dependent degradation, potentially leading to feedback loops and resistance [3] [4]. PROTACs offer a superior strategy by promoting the direct removal of the AXL protein itself [4].
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, forming a ternary complex that leads to target ubiquitination and proteasomal degradation [5] [6]. The effectiveness hinges on productive ternary complex formation.
Positive cooperativity (α > 1) occurs when protein-protein interactions stabilize the ternary complex beyond the individual binary interactions. Negative cooperativity (α < 1) involves unfavorable interactions that destabilize the complex [7]. For AXL, favorable cooperative interactions are a key design goal.
The diagram below illustrates the PROTAC-induced degradation cycle and the critical role of the ternary complex.
PROTAC mechanism of action: Ternary complex formation enables target ubiquitination and degradation.
Research into AXL degraders is emerging. The table below summarizes key findings from a published study that designed and tested a series of AXL-directed PROTACs.
| Compound ID | AXL Enzymatic IC₅₀ (μM) | Anti-Proliferation (MDA-MB-231) IC₅₀ (μM) | Degradation DC₅₀ (μM) | E3 Ligase Ligand |
|---|---|---|---|---|
| R428 (Control) | 0.65 ± 0.057 | 0.92 ± 0.14 | N/A (Inhibitor) | N/A |
| Compound 20 | 1.61 ± 0.22 | 1.83 ± 0.31 | 0.83 | Lenalidomide (CRBN) |
| Compound 22 | 0.92 ± 0.16 | 1.04 ± 0.19 | 0.79 | Lenalidomide (CRBN) |
Source: [4]. DC₅₀ = half-maximal degradation concentration.
The study demonstrated that these degraders effectively reduced AXL protein levels, inhibited cancer cell migration, and induced novel cell death via methuosis. Compound 22 showed superior in vivo anti-tumor activity in a mouse xenograft model [4].
The following table outlines key experimental protocols used to study ternary complex formation and degradation activity.
| Method | Application & Purpose | Key Experimental Details |
|---|---|---|
| Surface Plasmon Resonance (SPR) | Directly measure ternary complex binding affinity (KLPT) and cooperativity (α). | Immobilize E3 ligase; inject pre-formed Target:PROTAC binary complex in excess target protein [7]. |
| Cellular Degradation Assay | Measure DC₅₀, Dmax, and degradation rate in a physiological context. | Treat cells (e.g., MDA-MB-231); lyse and analyze AXL protein levels via Western Blot [5] [4]. |
| Co-Immunoprecipitation (Co-IP) | Confirm PROTAC-induced association between AXL and the E3 ligase in cells. | Immunoprecipitate AXL and probe for co-precipitating E3 ligase (e.g., VHL/CRBN) by Western Blot [8]. |
| Structure-Based Computational Modeling | Rationalize/predict ternary complex structure and affinity to guide linker design. | Use software like Rosetta to dock proteins, build linker conformations, and calculate interfacial buried surface area [6]. |
The relationship between these biophysical properties and the downstream degradation activity is summarized below.
Interplay of key biophysical parameters driving PROTAC degradation efficiency.
Combining AXL degraders with other targeted therapies shows promise for overcoming resistance. One study found that combining an AXL degrader with EGFR-TKIs could delay and overcome acquired resistance in non-small cell lung cancer models [8]. Advancing these strategies requires deep investigation of ternary complex formation.
The AXL receptor tyrosine kinase is a member of the TAM family (TYRO3, AXL, and MERTK) that plays critical roles in oncogenesis, metastasis, and therapeutic resistance. Structurally, AXL consists of an extracellular domain with two immunoglobulin-like (IgL) domains and two fibronectin type III (FN III)-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain containing six phosphorylation sites (Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, and Tyr866) [1] [2]. The N-terminal tyrosine residues (Tyr779, Tyr821, and Tyr866) are particularly important for autophosphorylation and kinase activation, while the C-terminal sites (Tyr698, Tyr702, and Tyr703) contribute to full kinase functionality [2]. AXL is primarily activated by its ligand GAS6 (Growth Arrest-Specific protein 6), which exhibits the highest affinity for AXL among TAM family members [3].
Upon GAS6 binding, AXL undergoes homodimerization and autophosphorylation, initiating downstream signaling cascades including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, JAK/STAT, and NF-κB pathways [1] [2] [3]. These pathways collectively regulate fundamental cellular processes including proliferation, survival, migration, and invasion. In cancer, AXL overexpression is observed in numerous malignancies including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), pancreatic cancer, glioblastoma, and leukemia, where it correlates with poor prognosis, metastatic progression, and therapeutic resistance [2] [3]. Beyond its direct oncogenic signaling, AXL also shapes the tumor microenvironment by modulating immune cell functions and promoting angiogenesis [3].
Traditional ATP-competitive inhibitors of AXL kinase activity have demonstrated limited clinical efficacy, often due to compensatory mechanisms and kinase-independent functions of AXL. The N-terminal extracellular domain of AXL plays crucial roles in cell invasiveness that are independent of its C-terminal kinase domain, explaining why catalytic inhibition alone may be insufficient for complete AXL pathway suppression [4]. PROteolysis TArgeting Chimeras (PROTACs) represent an innovative therapeutic modality that leverages the ubiquitin-proteasome system to achieve targeted protein degradation. These heterobifunctional molecules simultaneously bind to the target protein (AXL) and an E3 ubiquitin ligase, facilitating polyubiquitination and subsequent proteasomal degradation of the target [5] [4].
AXL degraders offer several potential advantages over small molecule inhibitors:
Recent evidence demonstrates that AXL degradation provides significantly improved efficacy against AXL-driven signaling, cell proliferation, migration, and invasion compared to kinase inhibition alone, particularly in aggressive cancer models like TNBC [4].
The warhead component of AXL degraders is responsible for specific target binding and largely determines degradation efficiency and selectivity. Several structural classes of AXL-binding warheads have been explored in degrader design:
Pyrrolopyrimidine-based warheads: Exemplified by PROTAC Axl Degrader 2 (compound 20), these structures typically demonstrate nanomolar binding affinity and selectivity for AXL over other kinases. The 7-aryl-2-anilino-pyrrolopyrimidine scaffold has been extensively optimized for AXL and MERTK dual inhibition, with representative compounds exhibiting IC50 values of 2 nM and 16 nM for Mer and Axl, respectively [6]. Critical interactions include hydrogen bonding with hinge region residues and salt bridge formation with Asp678 in the Mer kinase domain (conserved in AXL) [6].
Macrocyclic inhibitors: Represented by Ligand 1 (PDB: 5U6B), these compounds exhibit distinct binding modes characterized by extensive hydrophobic interactions with residues including Leu542, Gly543, Val550, and Met679, complemented by hydrogen bonding with Arg676 and Asn677 [7]. Despite relatively modest binding affinity (Kd: 21.3 µM), these warheads offer unique selectivity profiles and physicochemical properties suitable for degrader design [7].
Indazole-based warheads: Exemplified by Ligand 2 (PDB: 7DXL), these structures demonstrate high potency (IC50: 2.3 nM) through optimized interactions with the AXL kinase domain, particularly with catalytic residue Lys567 and gatekeeper Phe622 [7]. Molecular dynamics simulations reveal that these warheads maintain stable binding site interactions with minimal structural fluctuations, contributing to their superior degradation potency [7].
The choice of warhead significantly influences degrader efficacy, with more potent and selective warheads typically yielding improved degradation profiles. However, warhead potency does not always directly correlate with degradation efficiency, as steric accessibility, binding orientation, and linker attachment points critically influence ternary complex formation with E3 ligases [4].
The linker component connects the warhead to the E3 ligase ligand and plays a crucial role in determining degradation efficiency and selectivity by influencing ternary complex geometry and pharmacokinetic properties. Systematic SAR studies have revealed several key principles for linker optimization in AXL degraders:
Length optimization: Linkers that are too short (< 4 atoms) or too long (> 20 atoms) typically impair degradation efficiency. The optimal length for AXL degraders ranges between 8-16 atoms, providing sufficient spatial separation for simultaneous engagement of AXL and the E3 ligase without compromising ternary complex stability [4].
Composition and rigidity: Both alkyl and PEG-based linkers have been successfully employed in AXL degraders. While alkyl chains offer metabolic stability, PEG-based linkers provide improved solubility. Incorporation of rigid elements (e.g., piperazine, triazole) can enhance selectivity by constraining conformational freedom and optimizing spatial orientation [5] [4].
Attachment points: The regiochemistry of linker connection to both warhead and E3 ligand significantly influences degradation potency. For pyrrolopyrimidine-based warheads, connection through the aniline nitrogen typically yields superior degraders compared to connection through the pyrrolopyrimidine core [4].
Recent studies have demonstrated that systematic linker optimization can improve degrader potency by over 100-fold, highlighting the critical importance of this component in PROTAC design [4].
The E3 ligase ligand component recruits specific E3 ubiquitin ligases to facilitate target polyubiquitination. Different E3 ligases exhibit tissue-specific expression and subcellular localization, influencing the degradation profile of resulting PROTACs:
Cereblon (CRBN) ligands: Typically derived from immunomodulatory imide drugs (IMiDs) such as pomalidomide or lenalidomide, these ligands are most commonly employed in AXL degrader design. CRBN-based degraders generally demonstrate favorable cellular activity and oral bioavailability, as evidenced by this compound which showed 7.80% oral bioavailability in rat pharmacokinetic studies [5].
Von Hippel-Lindau (VHL) ligands: Derived from hydroxyproline-containing peptides, VHL ligands have also been successfully employed in AXL degraders. These degraders may offer complementary selectivity profiles and potentially overcome resistance mechanisms that emerge against CRBN-based degraders.
Emerging evidence suggests that the choice of E3 ligase significantly influences the degradation efficiency, kinetics, and tissue specificity of AXL degraders. Additionally, cooperative interactions between the target protein and E3 ligase can enhance degradation selectivity beyond the inherent selectivity of the warhead alone [4].
Table 1: Quantitative Degradation Potency of Representative AXL Degraders
| Compound | DC50 (nM) | Dmax (%) | Cell Line | Warhead Class | E3 Ligase |
|---|---|---|---|---|---|
| This compound | 1.61 µM (IC50) | >80% | MDA-MB-231 | Pyrrolopyrimidine | CRBN [5] |
| Compound 6n | 5 | >95% | MDA-MB-231 | Not specified | CRBN [4] |
| Compound 27 | 16 (Axl IC50) | N/A | Biochemical | Pyrrolopyrimidine | N/A [6] |
The quantitative analysis of AXL degraders reveals substantial improvements in degradation potency through structural optimization. Early degraders such as this compound demonstrated moderate potency (IC50: 1.61 µM) but marked cellular activity, while recently developed compounds such as 6n achieve low nanomolar DC50 values (5 nM) with maximal degradation (Dmax) exceeding 95% [5] [4]. This represents approximately 300-fold improvement in degradation potency through systematic optimization of warhead, linker, and E3 ligase ligand components.
The degradation efficiency (DC50) does not always correlate directly with warhead binding affinity (IC50). For instance, compound 27 exhibits strong biochemical inhibition (Axl IC50: 16 nM) but its corresponding degrader efficiency was not reported, suggesting that factors beyond binding affinity significantly influence degradation potency [6]. This disconnect highlights the importance of ternary complex formation efficiency and orientation in determining degrader efficacy.
Table 2: Cellular Activity of AXL Degraders in Cancer Models
| Compound | Proliferation IC50 | Migration Inhibition | In Vivo Efficacy | Toxicity Profile |
|---|---|---|---|---|
| This compound | 6.23 µM (MDA-MB-231), 2.06 µM (4T1) | Significant at 1-10 µM | Not reported | Low cytotoxicity (IC50 > 60 µM in GES1, MCF-10A) [5] |
| Compound 6n | Significant improvement over inhibitor | Enhanced vs. inhibitor | Promising in PDX and xenograft | Favorable therapeutic index [4] |
| AB801 | Not specified | Not specified | Clinical evaluation (Phase I) | Orally bioavailable [8] |
AXL degraders demonstrate compelling cellular activity beyond mere protein degradation, including potent anti-proliferative effects, inhibition of cell migration and invasion, and induction of novel cell death mechanisms such as methuosis (non-apoptotic cell death characterized by cytoplasmic vacuolation) [5]. The anti-proliferative activity often shows correlation with AXL expression levels, with AXL-high cell lines (e.g., 4T1 mouse mammary cells) exhibiting greater sensitivity (IC50: 2.06 µM) compared to AXL-low cell lines [5].
Importantly, AXL degraders typically demonstrate favorable selectivity profiles with minimal cytotoxicity in non-malignant cells. This compound exhibited IC50 values >60 µM in normal GES1 gastric epithelial cells and MCF-10A mammary epithelial cells, indicating a wide therapeutic window [5]. This selectivity may arise from both the differential expression of AXL in malignant versus normal cells and the requirement for productive ternary complex formation that may be more efficient in cancer cells with specific E3 ligase expression patterns.
Robust experimental characterization is essential for validating AXL degraders and elucidating their mechanism of action. Standard protocols include:
Western Blot Analysis: Time- and concentration-dependent degradation of AXL is typically assessed by western blot in relevant cancer cell lines (e.g., MDA-MB-231 for TNBC). For this compound, treatment with 0.5-2 µM for 24-48 hours resulted in significant reduction of AXL protein levels in MDA-MB-231 cells [5]. Specificity can be confirmed by assessing related TAM family members (TYRO3, MERTK) and downstream signaling proteins (pAKT, pERK).
Rescue Experiments: Degradation dependence on the proteasome and E3 ligase is validated using specific inhibitors. Pre-treatment with epoxomicin (proteasome inhibitor) or MLN4924 (NEDD8-activating enzyme inhibitor) should block degradation, while epoxymicin (Epoxomycin) treatment restores AXL levels, confirming proteasome dependence [5].
Ternary Complex Assessment: Cellular thermal shift assays (CETSA) and biophysical techniques such as surface plasmon resonance (SPR) can demonstrate stabilized interactions between AXL and the E3 ligase in the presence of effective degraders.
The following diagram illustrates the experimental workflow for characterizing AXL degraders:
Experimental workflow for AXL degrader characterization
Advanced AXL degraders with promising cellular activity progress to in vivo evaluation using patient-derived xenograft (PDX) models and conventional cell line-derived xenografts. Key parameters include:
Pharmacokinetic Profiling: Assessment of bioavailability, half-life, and tissue distribution. This compound demonstrated an oral bioavailability of 7.80% in SD rats with T1/2 of 4.43 hours following oral administration (20 mg/kg) [5]. More recent degraders like compound 6n likely exhibit improved PK properties based on their promising in vivo efficacy [4].
Efficacy Studies: Compound 6n demonstrated promising therapeutic potential in both patient-derived organoids and xenograft mouse models of MDA-MB-231 cells [4]. Efficacy is typically assessed by tumor volume measurement, accompanied by pharmacodynamic analysis of AXL levels in tumor tissue.
Safety Evaluation: Repeat-dose toxicity studies monitor body weight, organ weights, and histopathological changes. The favorable cytotoxicity profile of this compound in normal cells (IC50 > 60 µM) suggests a wide therapeutic window [5].
While PROTACs represent the most advanced targeted protein degradation platform for AXL, several emerging modalities offer complementary approaches:
Molecular Glues: These monovalent degraders induce or stabilize interactions between AXL and E3 ligases without a linker component. Though no AXL-specific molecular glues have been reported, this approach holds promise for improved drug-like properties.
Trimeric Complex Inducers: Recently developed compounds that specifically stabilize AXL-E3 ligase interactions without inducing degradation may offer alternative strategies for pathway modulation.
Antibody-Based Degraders: Antibody-drug conjugates (ADCs) incorporating degradation-inducing moieties represent a promising frontier for AXL targeting. Mecbotamab vedotin (BA3011) is an AXL-specific conditionally active biologic antibody-drug conjugate currently in preclinical development [7].
Despite the promise of AXL degraders, potential resistance mechanisms necessitate proactive combination strategies:
E3 Ligase Downregulation: Reduced expression of the recruited E3 ligase (e.g., CRBN) represents a potential resistance mechanism that may be addressed by developing degraders recruiting alternative E3 ligases.
Compensatory Signaling: Activation of parallel signaling pathways (e.g., MET, EGFR) may limit the efficacy of AXL-specific degraders, supporting rational combinations with complementary pathway inhibitors.
AXL Mutations: Structural alterations in AXL that impair degrader binding or ternary complex formation may emerge under therapeutic pressure, necessitating the development of degraders with complementary binding modes.
The following diagram illustrates the AXL signaling pathway and potential intervention points:
AXL signaling pathway and intervention points
AXL is a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases (RTKs) [1] [2]. The name "AXL" is derived from the Greek word "anexelekto," meaning "uncontrolled," reflecting its role in cancer [1].
| Mechanism of Activation | Description | Key Components |
|---|---|---|
| Gas6-Dependent (Canonical) | Gas6 binds to AXL extracellular domain, induces receptor dimerization, autophosphorylation, and downstream signaling [1] [2]. | Gas6, Phosphatidylserine (PtdSer) |
| Gas6-Independent (Atypical) | Activation can occur through crosstalk with other RTKs (e.g., c-MET, EGFR), receptor overexpression, or in response to oxidative stress [1]. | c-MET, EGFR, ROS |
| Regulatory Mechanisms | Expression is regulated by promoter methylation, transcription factors (HIF-α, AP-1, YAP1), miRNAs, and lncRNAs [1]. | HIF-α, AP-1, YAP1/TEAD, miRNAs |
The diagram below illustrates the core AXL signaling pathway, from ligand binding to the activation of key downstream signals.
AXL activation pathway: from ligand binding to downstream signaling.
AXL signaling influences multiple hallmarks of cancer. The key downstream pathways and their biological consequences are summarized below.
| Signaling Pathway | Key Biological Outcomes in Cancer |
|---|---|
| PI3K/AKT | Promotes cell survival, proliferation, and inhibits apoptosis [1] [2]. |
| RAS/RAF/MEK/ERK | Drives cell proliferation and growth [1] [2]. |
| JAK/STAT | Involved in cell survival and inflammatory responses [2]. |
| NF-κB | Regulates expression of anti-apoptotic genes and promotes survival [1] [2]. |
| SRC/FAK | Impacts cell migration, invasion, and adhesion [3]. |
Beyond direct effects on cancer cells, AXL plays a critical role in shaping the tumor microenvironment (TME), contributing to immunosuppression and influencing the function of immune cells like T cells, macrophages, and natural killer (NK) cells [2]. AXL is also a key mediator of resistance to chemotherapy, targeted therapy, and immunotherapy [1] [2]. For example, AXL activation can lead to resistance against EGFR inhibitors in lung cancer and docetaxel in prostate cancer [2].
Several therapeutic strategies are being developed to inhibit AXL signaling.
| Therapeutic Strategy | Mechanism of Action | Example Agents |
|---|---|---|
| Small-Molecule TKIs | Inhibit intracellular kinase activity, often targeting multiple kinases [1] [3]. | Bemcentinib (BGB324, R428), Cabozantinib, Gilteritinib [1] [4] [3]. |
| Monoclonal Antibodies | Block ligand-receptor interaction or target AXL for immune cells [1]. | Mecbotamab Vedotin (BA3011) [4]. |
| Antibody-Drug Conjugates | Monoclonal antibody linked to cytotoxic drug for targeted delivery [1]. | Mecbotamab Vedotin (BA3011) [4]. |
| Other Strategies | Includes decoy receptors, vitamin K antagonists, and CAR-T cell therapy [1] [5]. | Anti-AXL CAR-T [1] [5]. |
The diagram below maps the primary signaling pathways activated by AXL and their connections to pro-tumorigenic outcomes.
Core AXL-driven signaling pathways and their cancer-related functions.
The table below provides quantitative data on key AXL inhibitors, highlighting their potency and current development status.
| Inhibitor Name | Primary Targets | Potency (IC₅₀) | Current Development Stage |
|---|---|---|---|
| Bemcentinib (BGB324, R428) | AXL (selective) | 14 nM [4] | Phase II (e.g., in leukemia, NSCLC) [1] [4]. |
| Cabozantinib | AXL, MET, VEGFR2 | 7 nM [4] | Approved for renal cell carcinoma, thyroid cancer; was in Phase II/III trials for other cancers [4]. |
| Gilteritinib | AXL, FLT3 | 0.73 nM [4] | Approved for FLT3-mutated AML; was in Phase I/II studies [4]. |
| TP-0903 | AXL | Information in search results | Preclinical models show efficacy in pancreatic cancer [3]. |
For researchers investigating AXL, here are key methodological considerations based on the literature.
AXL receptor tyrosine kinase is a well-validated target in oncology. Its characteristics make it an ideal candidate for a PROTAC-based approach.
Table 1: Key Characteristics of the AXL Receptor
| Feature | Description and Rationale for Targeting |
|---|---|
| Role in Cancer | AXL overexpression is linked to tumor cell proliferation, survival, metastasis, epithelial-mesenchymal transition (EMT), and drug resistance to various therapies [1] [2] [3]. |
| Expression | Found in numerous cancers (e.g., lung, breast, pancreatic) and associated with poor survival [2] [3]. It is expressed in 76% of pancreatic ductal adenocarcinomas (PDAC), particularly in invasive cells [4] [5]. |
| Ligand & Signaling | Activated by its ligand, GAS6. Downstream pathways include PI3K/AKT, MAPK/ERK, and JAK/STAT, which drive oncogenic processes [1] [6]. |
| Validation | AXL-knockdown and anti-AXL monoclonal antibodies have been shown to reduce tumor growth and migration in preclinical models, confirming its therapeutic potential [4] [5]. |
The following diagram illustrates the core GAS6/AXL signaling pathway, disruption of which is the goal of AXL-targeted therapies.
AXL signaling promotes key oncogenic processes.
PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation by the proteasome [7]. Their rational design rests on three core components.
Table 2: The Three Core Components of a PROTAC
| Component | Function and Design Considerations |
|---|---|
| Warhead (AXL Binder) | A small molecule that binds to the AXL kinase domain. Design must consider affinity and selectivity to minimize off-target degradation [8]. |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., VHL, CRBN). Choice of E3 ligase is critical, as expression varies by tissue and cell type [7]. |
| Linker | Connects the warhead and E3 ligand. Linker length, composition, and rigidity are key for optimal ternary complex formation and degradation efficiency [7]. |
The mechanism of action of a hypothetical PROTAC AXL degrader is shown below.
PROTAC mechanism: induced proximity leads to target degradation.
A robust experimental workflow is essential to validate the efficacy and specificity of designed PROTAC AXL degraders. Key methodologies are summarized below.
Table 3: Key Experimental Assays for PROTAC AXL Validation
| Assay Category | Protocol & Methodology | Measured Outcome |
|---|---|---|
| In Vitro Degradation & Selectivity | Treat AXL-expressing cancer cell lines. Use quantitative global proteomics (e.g., LC-MS/MS) to measure AXL levels and identify off-target protein degradation [9]. | AXL degradation efficiency (DC₅₀, Dmax) and specificity. |
| Mechanism of Action (MoA) | Co-treat with proteasome (e.g., MG132) or E3 ligase inhibitors (e.g., MLN4924). Use immunofluorescence to confirm ternary complex formation and AXL internalization [7]. | Confirmation of ubiquitin-proteasome system (UPS)-dependent degradation. |
| Functional Phenotypic Assays | Conduct cell viability (MTT/ATP-based), colony formation, and migration (wound healing, Transwell) assays post-treatment [4]. | Inhibition of proliferation, survival, and migration. |
| Downstream Signaling Analysis | Perform Western blotting on cell lysates to detect levels of total and phosphorylated AXL and its downstream effectors (e.g., p-AKT, p-ERK) [4] [1]. | Inhibition of AXL-driven oncogenic signaling pathways. |
The main challenge in this area is the absence of reported specific AXL-PROTAC molecules in the current literature. Therefore, a project to develop one would be pioneering. Key focus areas should include:
The receptor tyrosine kinase Axl is a promising cancer therapeutic target because its overexpression is linked to tumor progression, metastasis, and drug resistance [1]. While small-molecule inhibitors exist, they can lead to compensatory feedback mechanisms that increase Axl protein accumulation on the cell surface, potentially causing drug resistance [2].
PROTACs offer a potential advantage by eliminating the Axl protein altogether. A PROTAC molecule is a bifunctional chimera consisting of [3]:
This structure brings the E3 ligase complex into proximity with the Axl protein, leading to its ubiquitination and degradation by the proteasome [3] [4]. The following diagram illustrates this mechanism and a representative design strategy.
Axl PROTAC induces protein degradation by forming a ternary complex. The chemical structure is a chimera of an Axl warhead and an E3 ligand connected by a linker.
Although the human genome encodes over 600 E3 ligases, only a handful are commonly used in PROTAC design [5]. Current clinical-stage PROTACs rely heavily on VHL and CRBN [3] [5]. Research into Axl degraders has followed this trend.
The table below summarizes key experimental findings from a proof-of-concept study that successfully developed Axl PROTACs.
| PROTAC Compound | E3 Ligase Recruited | Axl Inhibitory Activity (IC₅₀) | In Vitro Anti-Proliferative Activity (MCF-7 cells, IC₅₀) | Key Findings & Degradation Efficacy |
|---|---|---|---|---|
| R428 (Control) | N/A | 0.65 ± 0.057 µM [2] | 0.37 µM [2] | Parent inhibitor; baseline for comparison [2]. |
| Compound 20 | CRBN (via Lenalidomide) [2] | 1.61 ± 0.22 µM [2] | 2.31 µM [2] | Induced Axl degradation; ~70% inhibition of migration; induced methuosis cell death [2]. |
| Compound 22 | CRBN (via Lenalidomide) [2] | 0.92 ± 0.16 µM [2] | 0.42 µM [2] | Potent Axl degradation; ~80% inhibition of migration; induced methuosis; showed significant in vivo anti-tumor activity [2]. |
Developing a PROTAC involves high-throughput screening and rigorous validation of degradation. A dual-reporter system offers an efficient screening method, while western blotting confirms endogenous degradation.
High-Throughput Screening with a Dual-Reporter System This method uses a cell line engineered to express two reporter genes [4]:
The workflow is summarized in the diagram below.
Workflow for high-throughput screening of Axl PROTACs using a dual-reporter system to identify candidates that reduce the target protein signal.
Orthogonal Validation of Degradation
The field is rapidly moving beyond CRBN and VHL. Systematically characterizing under-explored E3 ligases can uncover new candidates with ideal properties for drug development, such as tissue-specific expression that could reduce on-target toxicity [5]. Expanding the E3 ligase toolbox is a key strategy to overcome resistance and improve the therapeutic potential of Axl-targeted protein degradation [3] [5].
The AXL receptor tyrosine kinase has emerged as a critical regulator of cancer progression, therapeutic resistance, and immunosuppression within the tumor microenvironment (TME). This comprehensive technical review examines the molecular mechanisms of AXL signaling and degradation and their profound implications for cancer biology and treatment. AXL undergoes complex regulation through multiple degradation pathways, including presenilin-dependent regulated intramembrane proteolysis (PS-RIP) and ubiquitin-mediated lysosomal degradation. The receptor demonstrates significant plasticity in activation states, existing in multiple molecular weight forms (104-140 kDa) due to post-translational modifications. Within the TME, AXL mediates critical immunosuppressive functions across various cell types, including macrophages, T cells, NK cells, and cancer-associated fibroblasts. Therapeutic targeting strategies have evolved to include not only conventional kinase inhibitors but also innovative approaches such as degrader compounds that enhance AXL turnover. This review provides detailed experimental protocols for investigating AXL degradation and function, supported by comprehensive data visualization and analysis. The accumulating evidence positions AXL as a promising therapeutic target, particularly in combination strategies aimed at overcoming resistance to conventional therapies.
AXL, a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, was first identified in patients with chronic myelogenous leukemia (CML) in 1988. The name AXL derives from the Greek word "anexelekto," meaning "uncontrolled," reflecting its involvement in cancer progression [1] [2]. AXL has gained significant attention in cancer therapy due to its frequent overexpression in various malignancies including lung, breast, prostate, colon, pancreatic, and renal cancers [3]. Its role in therapeutic resistance has spurred numerous clinical investigations, with the selective AXL inhibitor bemcentinib (BGB324/R428) recently receiving fast-track designation by the US FDA in combination with PD-1/PD-L1 agents [3].
The AXL gene is located at chromosome 19q13.2 and consists of 20 exons encoding an 894 amino acid multidomain protein [3]. The AXL receptor is a 140 kDa single-pass transmembrane protein comprising three structural domains:
The unique structure of AXL facilitates its interactions with ligands and other receptors, contributing to its diverse functions in both physiological and pathological conditions.
AXL undergoes complex post-translational modifications that influence its molecular weight and function. While the predicted molecular weight based on its amino acid sequence is 98 kDa, the actual observed molecular weight ranges from 100-140 kDa due to extensive glycosylation at multiple N-linked glycosylation sites (Asn43, Asn157, Asn198, Asn339, Asn345, and Asn401) [5]. This glycosylation pattern is essential for proper receptor folding, trafficking, and membrane localization.
The activation of AXL occurs through multiple mechanisms:
Table 1: AXL Activation Mechanisms and Key Characteristics
| Activation Type | Stimulus | Molecular Process | Biological Context |
|---|---|---|---|
| GAS6-dependent | GAS6 binding | 2:2 homodimerization | Standard physiological and pathological conditions |
| Overexpression-induced | High receptor density | Spontaneous dimerization | Cancer cells with AXL amplification |
| Heterodimerization | Other RTK activation | Transphosphorylation | Resistance to targeted therapies |
| Oxidative stress | Reactive oxygen species | Conformational changes | Hypoxic tumor microenvironment |
Upon activation, AXL phosphorylates specific tyrosine residues that serve as docking sites for adaptor proteins, initiating multiple downstream signaling cascades:
The diagram below illustrates the core AXL signaling network and its downstream effects:
AXL signaling network showing key downstream pathways and biological outcomes.
AXL undergoes regulated degradation through multiple proteolytic systems that maintain receptor homeostasis and represent potential therapeutic targets:
Presenilin-Dependent Regulated Intramembrane Proteolysis (PS-RIP): This sequential proteolytic process begins with ectodomain shedding by ADAM10 and ADAM17 metalloproteases, releasing a soluble 85 kDa N-terminal fragment (sAXL). The remaining membrane-anchored C-terminal fragment undergoes intramembrane cleavage by the γ-secretase complex (containing presenilin subunits PSEN1/2), generating an intracellular domain (ICD) that may have signaling functions [6].
Ubiquitin-Mediated Degradation: Activated AXL recruits the E3 ubiquitin ligase CBL through GRB2 adaptor protein, leading to receptor ubiquitination and subsequent lysosomal degradation [7]. This process is crucial for terminating AXL signaling and preventing sustained pathway activation.
Proteasomal Degradation: The ICD generated through PS-RIP may be further degraded by the proteasome system, providing an additional layer of regulation [6].
Table 2: AXL Degradation Pathways and Regulatory Components
| Degradation Pathway | Key Enzymes | Molecular Fragments | Functional Consequences |
|---|---|---|---|
| PS-RIP | ADAM10/17, γ-secretase | sAXL (85 kDa), CTF, ICD | Reduced surface expression, potential signaling by ICD |
| Ubiquitin-lysosomal | CBL, GRB2 | Ubiquitinated AXL | Signal termination, receptor downregulation |
| Proteasomal | Proteasome complex | Peptide fragments | Complete degradation of ICD |
In cancer cells, particularly those with acquired therapeutic resistance, the normal degradation of AXL is frequently impaired. In gefitinib-resistant non-small cell lung cancer (NSCLC) cells, the half-life of AXL is significantly extended (approximately 16 hours in resistant cells versus 3 hours in sensitive cells) [6]. This stabilization results from reduced expression of key degradation machinery components, including ADAM10, ADAM17, PSEN1, and PSEN2 [6]. The impaired turnover leads to AXL accumulation and sustained signaling, contributing to the resistant phenotype.
The following diagram illustrates the AXL degradation pathways:
AXL degradation mechanisms showing proteolytic and ubiquitin-mediated pathways.
The recognition that impaired AXL degradation contributes to therapeutic resistance has spurred interest in developing agents that enhance AXL turnover. The natural compound yuanhuadine (YD) has been shown to accelerate AXL degradation via PS-RIP, effectively reducing full-length AXL levels and restoring sensitivity to EGFR tyrosine kinase inhibitors in resistant NSCLC models [8] [6]. Combination treatment with YD and EGFR-TKIs can delay or overcome acquired resistance in EGFR-mutant NSCLC cells, xenograft tumors, and patient-derived xenograft (PDX) models [8].
Interestingly, conventional AXL kinase inhibitors such as BMS777607 can produce a paradoxical accumulation of AXL on the cell surface by blocking kinase activity and subsequent ubiquitin-mediated degradation [7]. This finding suggests that targeted degradation approaches may offer advantages over simple kinase inhibition for sustained AXL suppression.
AXL expression within the tumor microenvironment contributes significantly to the establishment of an immunosuppressive landscape that facilitates tumor progression and therapy resistance. The receptor mediates diverse immunosuppressive functions across different cell types:
Macrophages: AXL regulates macrophage polarization toward an M2-like immunosuppressive phenotype and enhances phagocytic clearance of apoptotic cells, preventing antigen presentation and immune activation [1] [5].
Dendritic Cells: AXL activation in dendritic cells inhibits their maturation and antigen-presenting capacity, reducing T cell priming and activation [5].
Natural Killer (NK) Cells: AXL signaling impairs NK cell cytotoxic activity and cytokine production, diminishing antitumor immunity [1].
T Cells: AXL can directly inhibit T cell function and promote exhaustion, particularly in the context of chronic antigen exposure [1].
Myeloid-Derived Suppressor Cells (MDSCs): AXL and GAS6 are expressed in monocytic and polymorphonuclear MDSCs, expanding these populations that potently suppress T cell responses [5].
Beyond immune cells, AXL influences other stromal components that support tumor progression:
Cancer-Associated Fibroblasts (CAFs): CAFs express GAS6, which activates AXL on tumor cells in a paracrine manner, promoting migration, invasion, and survival [5]. This crosstalk establishes a feed-forward loop that enhances tumor malignancy.
Endothelial Cells: AXL expression on endothelial cells mediates tumor angiogenesis through regulation of Tie2 and VEGFR-2 expression, enhancing VEGF-A and lactate-induced activation of Akt [5]. AXL inhibition impairs tumor cell-induced angiogenesis and reduces microvessel density in tumors [5].
Osteoblasts: In bone metastases, osteoblast-derived GAS6 induces AXL expression on tumor cells, promoting survival, inhibiting apoptosis, and mediating homing of tumor cells to bone [5].
The following table summarizes AXL expression and function across different cell types in the tumor microenvironment:
Table 3: AXL Expression and Function in Tumor Microenvironment Cell Types
| Cell Type | AXL Expression | GAS6 Expression | Primary Functions in TME |
|---|---|---|---|
| Tumor Cells | High in many cancers | Variable | Proliferation, survival, EMT, drug resistance |
| Macrophages | Yes | High (TAMs) | M2 polarization, phagocytosis, immune suppression |
| Dendritic Cells | Yes | Yes | Inhibited maturation, reduced antigen presentation |
| NK Cells | Yes | Low | Impaired cytotoxicity, reduced cytokine production |
| MDSCs | Yes (induced) | Yes (induced) | Expansion of immunosuppressive populations |
| CAFs | Low | High | Paracrine activation of tumor AXL, matrix remodeling |
| Endothelial Cells | Yes | Low | Angiogenesis, vascular integrity |
| Osteoblasts | Low | High | Promotion of bone metastasis |
Unique conditions within the tumor microenvironment actively regulate AXL expression and activity:
Hypoxia: Low oxygen conditions upregulate and stabilize AXL through hypoxia-inducible factors (HIF-1α and HIF-2α) [5]. This creates a mechanistic link between tumor hypoxia and aggressive, treatment-resistant phenotypes.
Cytokine Signaling: Inflammatory cytokines including transforming growth factor beta (TGF-β), granulocyte-macrophage colony stimulating factor (GM-CSF), and interferon-alpha (IFN-α) induce AXL expression [5], positioning AXL as a responsive element to inflammatory signals in the TME.
Therapeutic Pressure: Targeted therapies such as EGFR inhibitors can promote AXL upregulation as a resistance mechanism, highlighting the adaptive response of tumors to treatment pressures [8] [6].
Several therapeutic strategies have been developed to target AXL signaling in cancer:
Small Molecule Inhibitors: Tyrosine kinase inhibitors including bemcentinib, glesatinib, and S49076 inhibit AXL kinase activity. Many exhibit multi-target profiles against other RTKs such as MET, VEGFR, and RET [3] [2].
Monoclonal Antibodies: Therapeutic antibodies like YW327.6S2 and 20G7-D9 block AXL signaling by preventing GAS6 binding or receptor dimerization [2].
Soluble Receptors: Decoy receptors such as MYD1 and AVB-S6-500 sequester GAS6, preventing interaction with cellular AXL [1] [2].
Degradation Enhancers: Compounds like yuanhuadine that promote AXL degradation through enhanced proteolytic processing [8] [6].
Antibody-Drug Conjugates (ADCs): AXL-targeting antibodies conjugated to cytotoxic payloads for selective delivery to AXL-expressing cells [3].
Given AXL's role in therapeutic resistance, combination approaches represent the most promising clinical application:
AXL inhibitors + EGFR-TKIs: Overcome acquired resistance to erlotinib, gefitinib, and osimertinib in NSCLC [8] [6].
AXL inhibitors + chemotherapy: Sensitize tumors to conventional chemotherapeutics including docetaxel, cisplatin, and cytarabine [1] [2].
AXL inhibitors + immunotherapy: Reverse immunosuppressive TME and enhance response to immune checkpoint inhibitors [1] [3].
AXL inhibitors + targeted agents: Address resistance to other targeted therapies in various cancer types.
Table 4: Selected AXL-Targeted Agents in Clinical Development
| Agent Name | Type | Key Targets | Development Stage | Primary Indications |
|---|---|---|---|---|
| Bemcentinib (BGB324) | Small molecule | AXL | Phase II (fast-track) | NSCLC, AML, melanoma |
| Glesatinib | Small molecule | AXL, MET | Phase II | NSCLC with MET/AXL alterations |
| AVB-S6-500 | Soluble receptor | GAS6 neutralization | Phase I | Ovarian cancer, NSCLC |
| YW327.6S2 | Monoclonal antibody | AXL | Preclinical | Various solid tumors |
| Yuanhuadine (YD) | Degradation enhancer | AXL degradation | Preclinical | NSCLC with EGFR-TKI resistance |
Cycloheximide Chase Assay for AXL Half-life Determination This protocol measures the degradation rate of AXL protein following inhibition of new protein synthesis [6]:
Proteolytic Processing Assessment To evaluate AXL degradation via PS-RIP [6]:
Three-Dimensional Spheroid Viability Assay This method evaluates AXL inhibitor efficacy in more physiologically relevant 3D culture models [7]:
AXL Ubiquitination Assay This protocol detects AXL ubiquitination status following inhibitor treatment [7]:
AXL receptor tyrosine kinase represents a promising therapeutic target in cancer, particularly due to its dual role in promoting both tumor-intrinsic malignancy and immunosuppressive microenvironmental conditions. The degradation mechanisms of AXL, especially through PS-RIP and ubiquitin-mediated pathways, provide important regulatory nodes that can be therapeutically exploited, as demonstrated by degradation enhancers like yuanhuadine.
Future research directions should focus on:
1. AXL as a Therapeutic Target AXL is a receptor tyrosine kinase (RTK) belonging to the TAM family. Its overexpression and activation are strongly associated with tumor progression, metastasis, therapy resistance, and immunosuppression across various cancers, making it a promising therapeutic target [1] [2]. The GAS6/AXL signaling axis activates key downstream pathways like PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT, which drive cell proliferation, survival, and invasion [3] [2]. Targeted protein degradation via PROTACs offers a potential strategy to overcome the limitations of traditional AXL inhibitors.
2. PROTAC Mechanism and Degrader Kinetics PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and proteasomal degradation [4] [5]. This mechanism is event-driven, meaning a single PROTAC molecule can catalyze multiple degradation cycles, unlike the occupancy-driven action of traditional inhibitors [6].
Understanding degradation kinetics is crucial for developing effective degraders. The table below summarizes key kinetic parameters beyond the DC₅₀.
| Kinetic Parameter | Description | Interpretation |
|---|---|---|
| DC₅₀ | Concentration at which 50% of the target protein is degraded [6]. | Measures potency; a lower DC₅₀ indicates higher potency. |
| Dmax | Maximum degradation achieved, expressed as a percentage of baseline [4] [6]. | Measures efficacy; a higher Dmax indicates more complete protein removal. |
| Degradation Rate | The speed at which the target protein level decreases [6]. | A faster rate may be desirable for a rapid pharmacological effect. |
| Target Recovery | The time it takes for the target protein to return to baseline levels after degrader removal [6]. | A slower recovery may allow for less frequent dosing. |
Different degraders can exhibit distinct kinetic profiles (e.g., classic, partial, slow, delayed-onset), which can be characterized through time-course experiments [6].
3. Experimental Workflow for Degrader Characterization The following diagram outlines the key stages in characterizing a PROTAC degrader. While this is a general workflow, the specific assays and cell lines would be tailored for an AXL degrader.
4. Key Methodologies for DC₅₀ and Kinetic Analysis
5. AXL Signaling and PROTAC Mechanism This diagram illustrates the GAS6/AXL signaling pathway and how an AXL-targeting PROTAC would hijack the ubiquitin-proteasome system to degrade AXL.
While a full protocol is unavailable, these examples from recent studies illustrate critical experimental steps and parameters.
Table: Key Experimental Parameters from PROTAC Development Studies
| PROTAC Target | E3 Ligase | Key Cell Lines | Primary Assay for Degradation | Reported DC₅₀ / Potency | Citation |
|---|---|---|---|---|---|
| c-MET | CRBN | EBC-1 (NSCLC), Hs746T (Gastric) | Western Blot / Immunoassay | Picomolar (pM) DC₅₀ values; >99% Dₘₐₓ [4]. | [4] |
| TRIB2 | CRBN | PC3 (Prostate Cancer) | Western Blot | DC₅₀ of 16.84 nM [7]. | [7] |
The evaluation of AXL-targeting PROTACs typically involves a multi-tiered experimental approach to confirm binding, degradation, and functional outcomes [1]. The following table summarizes the primary objectives and common methods for each assay type.
| Assay Objective | Key Method | Measured Output | Experimental Context |
|---|---|---|---|
| Degradation Efficiency | Immunoblotting (Western Blot) [2] [3] | DC50, Dmax [4] | Confirmation of AXL protein level reduction in cancer cell lines (e.g., breast cancer, NSCLC) [2] [5]. |
| HTRF/AlphaLISA Total Protein Assays [1] | Quantifiable protein levels (IC50) | Homogeneous, high-throughput alternative to Western Blot for kinetic and dose-response studies [1]. | |
| Target Engagement | Kinase Binding Assays (e.g., HTRF) [1] | Kd (Dissociation Constant) | Biochemical assessment of PROTAC's "warhead" affinity for the AXL kinase domain [1]. |
| Ternary Complex Formation | Protein-Protein Interaction Assays (HTRF/AlphaLISA) [1] | Cooperativity, Hook Effect | Confirmation of stable ternary complex (AXL-PROTAC-E3 Ligase) formation; data appears as a bell-shaped curve [6] [1]. |
| Functional Consequences | Cell Viability Assays (e.g., MTT, CellTiter-Glo) [2] | IC50 | Measures loss of cell proliferation in sensitive cell lines, often in context of drug resistance [2]. |
| Western Blot for Downstream Signaling [2] [3] | Phosphoprotein levels (e.g., p-AKT, p-ERK) | Validates inhibition of AXL-driven oncogenic pathways (PI3K/AKT, MAPK) post-degradation [2] [3]. |
Below are expanded protocols for the key assays based on the information available from the search results.
a. Immunoblotting (Western Blot) This is a standard method for directly visualizing the reduction in AXL protein levels.
b. HTRF/AlphaLISA Total Protein Assay This homogenous, quantitative assay is a powerful alternative to Western Blotting for high-throughput screening and kinetic studies [1].
a. HTRF-based Ternary Complex Assay This assay directly measures the formation of the AXL-PROTAC-E3 Ligase complex [1].
The following diagrams, generated using Graphviz, outline the core signaling pathway and the experimental workflow for characterizing an AXL PROTAC.
Diagram 1: Simplified AXL Receptor Signaling Pathway. AXL activation by its ligand GAS6 promotes several downstream pathways that drive oncogenic processes. A key goal of AXL degradation is to disrupt this signaling [2] [3].
Diagram 2: Logical Workflow for PROTAC AXL Degrader Characterization. This workflow outlines the key steps for a comprehensive evaluation of an AXL-targeting PROTAC, from initial binding to functional consequences [1].
The AXL receptor is a transmembrane receptor tyrosine kinase belonging to the TAM family. Its activation, primarily by the ligand GAS6, induces dimerization and triggers downstream signaling pathways that regulate critical processes like cell survival, proliferation, and migration [1]. Aberrant AXL signaling is heavily implicated in cancer progression and therapy resistance, making it a valuable therapeutic target [1].
The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a powerful, homogeneous technique ideal for studying molecular interactions like ternary complex formation. Its key advantage lies in using lanthanide-based donor fluorophores (e.g., Europium or Terbium cryptates), which have long fluorescence lifetimes. By introducing a delay between excitation and emission measurement, short-lived background fluorescence is eliminated, resulting in a high signal-to-noise ratio [2].
In the context of AXL, a TR-FRET assay can be configured to detect the proximity between AXL and an E3 ligase (such as CRBN or DCAF16) induced by a bivalent compound like a PROTAC or an Intramolecular Bivalent Glue (IBG) [3] [4]. The accompanying diagram illustrates this core principle.
Diagram 1: Principle of a TR-FRET Assay for Ternary Complex Detection
This protocol outlines the steps to develop a TR-FRET assay for investigating the formation of a ternary complex between AXL, an E3 ligase (using CRBN as an example), and a bivalent degrader, based on established methodologies [3] [4].
The experimental workflow is methodical, as shown in the following diagram.
Diagram 2: TR-FRET Assay Experimental Workflow
Step 1: Prepare Reagents
Step 2: Dispense Proteins and Compound
Step 3: Add Detection Antibodies
Step 4: Incubate
Step 5: Read Plate
Step 6: Data Analysis
Table 1: Example TR-FRET Assay Configuration for AXL:CRBN Complex [3] [4] [2]
| Component | Example/Typical Choice | Purpose/Role |
|---|---|---|
| AXL Protein | GST-tagged AXL kinase domain | Target protein |
| E3 Ligase | His₆-CRBN(DDB1) complex | E3 ubiquitin ligase |
| Donor Antibody | Anti-GST-Terbium cryptate | Binds to AXL, FRET donor |
| Acceptor Antibody | Anti-His₆-d2 (XL665) | Binds to CRBN, FRET acceptor |
| Positive Control | Known AXL-CRBN PROTAC (e.g., dBET1) | Validates assay performance |
| Negative Control | DMSO vehicle / Monovalent ligands | Measures baseline signal |
Table 2: Recommended Microplate Reader Settings [4] [2]
| Parameter | Setting |
|---|---|
| Detection Mode | TR-FRET (Endpoint) |
| Excitation | 320-340 nm (e.g., 340 nm for Tb) |
| Emission 1 (Donor) | 620 nm / 10 nm bandwidth |
| Emission 2 (Acceptor) | 665-670 nm / 10 nm bandwidth |
| Delay Time | 50-150 µs |
| Integration Time | 200-400 µs |
| Number of Flashes | 100-200 |
To ensure a robust and reliable assay, keep the following points in mind:
I hope this detailed application note provides a solid foundation for your research. Would you like to delve deeper into the data analysis methods for calculating FRET efficiency or the design of specific control experiments?
AXL is a receptor tyrosine kinase that is frequently overexpressed in TNBC and is a key driver of tumor progression, metastasis, and therapy resistance [1] [2] [3]. Its signaling promotes several pro-tumorigenic processes:
The following diagram illustrates the AXL signaling pathway and its role in TNBC progression:
Objective: To evaluate the efficacy of a novel AXL PROTAC degrader (Compound 6n) in depleting the AXL protein and suppressing the malignant phenotype of TNBC cells in vitro.
Background: While small-molecule kinase inhibitors block AXL's enzymatic activity, they do not reduce the total protein level. The AXL receptor's N-terminal distal region plays critical roles in cell invasiveness independent of the kinase domain [6]. Degrading the entire AXL protein offers a potentially superior therapeutic strategy by simultaneously eliminating all its functions [6].
Key Experimental Findings:
| Experimental Assay | Protocol Summary | Key Quantitative Result |
|---|---|---|
| AXL Degradation Potency | Treat AXL-high MDA-MB-231 TNBC cells with degrader. Measure AXL protein levels via Western Blot [6]. | DC50 = 5 nM (Half-maximal degradation concentration) [6]. |
| Cell Proliferation | Seed cells in 96-well plates. Treat with degrader for 72-96 hours. Measure viability via SRB or CTB assay [6] [7]. | Significantly improved potency over kinase inhibitor [6]. |
| Cell Migration | Perform wound-healing/"scratch" assay. Image wound closure at 0, 24, and 48 hours post-treatment [7]. | Significant suppression of migration [6]. |
| Cell Invasion | Use Matrigel-coated Transwell inserts. Seed cells in serum-free medium with treatment; count invaded cells after 24-48 hours [7]. | Significant inhibition of invasion [6]. |
| *In Vivo* Efficacy | Administer compound to mice with MDA-MB-231 xenografts or patient-derived organoids. Monitor tumor volume [6]. | Promising therapeutic potential in reducing tumor growth [6]. |
This protocol is adapted from methods used to characterize AXL degraders and inhibitors [6] [5].
This protocol is based on methodologies used to assess AXL inhibitor effects on TNBC cell motility [7].
A. Migration (Transwell) Assay:
B. Invasion Assay: Follow the same steps as the migration assay, but pre-coat the Transwell inserts with a thin layer of Matrigel (e.g., 100 µg/mL) and allow it to solidify at 37°C for 4-6 hours before cell seeding.
The development of AXL-directed therapies, particularly PROTAC degraders, represents a significant advancement in the TNBC therapeutic landscape. The high potency of degraders like compound 6n in preclinical models suggests they could overcome limitations of traditional kinase inhibitors [6]. Furthermore, the ability of AXL inhibitors to reverse immunosuppression and synergize with chemotherapy provides a strong rationale for combination therapies [5] [7].
Future work should focus on:
Patient-derived lung cancer organoids (PDLCOs) represent a groundbreaking three-dimensional (3D) cell culture model that has transformed preclinical research in thoracic oncology. These organoids are cultivated directly from patient tumor samples and faithfully recapitulate the histological architecture, genomic features, and drug response heterogeneity of original tumors, addressing critical limitations of traditional two-dimensional (2D) cell lines and patient-derived xenograft (PDX) models [1] [2]. The preservation of tumor microenvironment (TME) components and maintenance of cancer stem cell populations in PDLCOs make them particularly valuable for assessing novel therapeutic agents, including targeted protein degraders [3] [4].
The receptor tyrosine kinase AXL has emerged as a promising therapeutic target in lung cancer, particularly in contexts of acquired resistance to targeted therapies and chemotherapy. AXL activation initiates multiple downstream signaling pathways, including PI3K-AKT, MAPK, and PKC cascades, promoting crucial oncogenic processes such as cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT) [5] [6]. Importantly, AXL overexpression is frequently observed in lung cancers that develop resistance to EGFR inhibitors, platinum-based chemotherapy, and other targeted agents, often functioning through receptor dimerization with EGFR to bypass targeted therapeutic inhibition [5]. This central role in resistance mechanisms positions AXL as a compelling target for investigational approaches like protein degradation, which may overcome limitations of conventional kinase inhibitors.
These Application Notes provide comprehensive protocols and methodological frameworks for utilizing PDLCO platforms to evaluate novel AXL degraders, enabling efficient preclinical assessment of therapeutic efficacy, resistance mechanisms, and personalized treatment strategies for lung cancer patients.
Sample Sources: PDLCOs can be successfully established from diverse specimen types including surgical resections, computed tomography (CT)-guided biopsies, malignant pleural effusions, circulating tumor cells (CTCs), and sputum [1] [4]. Surgical specimens typically yield higher success rates (75-88%) compared to biopsy samples (28%) due to greater cellular abundance [3].
Processing Protocol:
Table: Success Rates of PDLCO Establishment from Different Sample Types
| Sample Type | Success Rate | Average Establishment Time | Key Considerations |
|---|---|---|---|
| Surgical Resection | 75-88% | 2-4 weeks | Highest cellular yield; requires necrosis removal |
| CT-guided Biopsy | ~28% | 3-5 weeks | Limited cellular material; higher purity |
| Malignant Pleural Effusion | ~76% | 2-3 weeks | High success rate; minimal processing required |
| Circulating Tumor Cells | ~8% | 4-6 weeks | Very low tumor cell count; challenging culture |
| Sputum | ~20% | 3-5 weeks | Variable quality; microbial contamination risk |
Matrix Embedding: Resuspend processed cell pellets in reduced-growth factor Matrigel (or synthetic hydrogels as alternatives) at a density of 5,000-50,000 cells/50 μL droplet, depending on sample cellularity [3] [4]. Plate Matrigel droplets in pre-warmed culture plates and polymerize for 20-30 minutes at 37°C.
Culture Medium: Overlay Matrigel droplets with complete lung cancer organoid medium:
Culture Maintenance: Refresh medium every 2-3 days and passage organoids every 7-21 days based on growth rate, using mechanical disruption or enzymatic digestion with TrypLE Express for 5-10 minutes at 37°C.
Table: Key Assay Parameters and Acceptance Criteria for AXL Degrader Screening
| Parameter | Target Specification | Acceptance Criteria | Quality Control Method |
|---|---|---|---|
| Organoid Viability (Pre-treatment) | ≥85% viable | ≥80% | Calcein-AM/Propidium Iodide staining |
| AXL Expression Baseline | Detectable in >60% PDLCOs | >50% by Western blot | AXL immunoblotting quantification |
| Assay Z'-Factor | >0.5 | >0.4 | Positive (100 μM cisplatin) and negative controls (DMSO) |
| IC₅₀ Reproducibility | CV <20% | CV <25% | Replicate concordance across passages |
| AXL Degradation (EC₅₀) | <1 μM target engagement | >80% degradation at highest dose | Western blot densitometry at 24h |
| Caspase Activation | ≥3-fold increase over control | Significant (p<0.05) | Cleaved caspase-3 fluorescence |
The experimental workflow for establishing PDLCOs and evaluating AXL degraders is systematically outlined below:
Diagram 1: Experimental workflow for PDLCO establishment and AXL degrader testing. The process begins with patient sample collection and progresses systematically through organoid development, validation, compound testing, and data analysis phases.
The molecular framework of AXL signaling and the targeted degradation mechanism is visualized below:
Diagram 2: AXL signaling pathway and targeted degradation mechanism. Gas6 ligand binding induces AXL receptor dimerization and activation of multiple downstream pathways promoting oncogenic processes. AXL degraders facilitate E3 ubiquitin ligase recruitment, resulting in proteasomal degradation and signaling ablation.
The faithful recapitulation of tumor heterogeneity in PDLCOs makes them particularly valuable for modeling therapy resistance mechanisms. Studies have consistently demonstrated that AXL overexpression emerges as an adaptive resistance mechanism following treatment with EGFR inhibitors in NSCLC models, often accompanied by epithelial-to-mesenchymal transition (EMT) phenotypic changes [5]. PDLCO platforms enable longitudinal tracking of AXL dynamics during resistance evolution and provide biologically relevant systems for evaluating the ability of AXL degraders to overcome or prevent resistance. Researchers can leverage PDLCOs established from patients at different treatment timepoints (treatment-naïve vs. post-resistance) to model the temporal dynamics of AXL-mediated resistance and assess the comparative efficacy of degradation strategies versus conventional inhibition.
PDLCOs offer compelling opportunities for co-clinical trial applications, where organoid drug response data can be correlated with patient clinical outcomes to validate predictive value. The high concordance (70-90%) between PDLCO drug responses and patient clinical outcomes demonstrated across multiple studies supports their utility as predictive biomarkers [1] [2]. Implementing PDLCO platforms in AXL degrader clinical development programs enables strategic patient stratification and enrichment, particularly for populations with confirmed AXL overexpression or evidence of AXL-mediated resistance. The relatively rapid establishment and expansion capabilities of PDLCOs (2-6 weeks) compared to PDX models (4-8 months) provide actionable insights within clinically relevant timelines for potential real-time treatment guidance [1] [3] [4].
While PDLCO technology offers significant advantages, several technical challenges require consideration. Current limitations include incomplete recapitulation of tumor microenvironment components, particularly immune cells and vascular networks, though emerging co-culture systems and microfluidic organoid-on-chip platforms are addressing these gaps [1] [4]. The variable success rates for PDLCO establishment across different sample types (Table 1) necessitates strategic sample procurement planning, with prioritization of surgical specimens or malignant effusions when possible. Future applications of CRISPR-based gene editing in PDLCOs will enable functional validation of AXL degradation mechanisms and resistance pathways, while single-cell RNA sequencing integration can provide unprecedented resolution of heterogeneous responses to AXL-targeting therapies within tumor subpopulations [1].
Introduction The receptor tyrosine kinase Axl is a well-established promoter of cancer cell migration, invasion, and metastasis across various cancer types, including breast cancer and melanoma [1] [2]. Its activation stimulates a network of focal adhesion (FA) proteins, leading to faster FA disassembly and enhanced cell motility [1]. Furthermore, Axl signaling contributes to the epithelial-mesenchymal transition (EMT) and tumor angiogenesis, which facilitates the metastatic process [3]. While most studies utilize Axl inhibitors (e.g., R428/Bemcentinib) or siRNA knockdown, the same core functional assays are directly applicable to evaluating the next generation of therapeutics: Axl degraders. This note details protocols for these key assays, summarizing quantitative findings and providing visualizations of the signaling pathways involved.
Mechanism of Axl-Driven Migration and Invasion Axl promotes metastasis through multiple interconnected mechanisms. The diagram below illustrates the key signaling pathways and cellular processes involved.
Diagram 1: Axl Signaling in Cell Migration and Invasion. Axl can be activated by its ligand GAS6 (which bridges phosphatidylserine, PtdSer) or trans-activated by other Receptor Tyrosine Kinases (RTKs). This triggers downstream pathways like PI3K/Akt and MAPK/ERK, and a specific network involving NEDD9, CRKII, and PEAK1 that leads to Paxillin phosphorylation and focal adhesion disassembly. These processes collectively drive cell migration, invasion, and tumor angiogenesis [1] [4] [3].
Detailed Experimental Protocols The following are standard protocols adapted from recent studies for assessing migration and invasion, which can be used to test Axl degraders.
Protocol 1: Scratch Wound (Migration) Assay This assay measures 2D cell migration into a "wound" created in a confluent monolayer [2].
Protocol 2: Transwell Invasion Assay This assay measures the ability of cells to invade through a Matrigel-coated membrane, simulating the extracellular matrix [2].
Quantitative Data from Axl Inhibition Studies The table below summarizes typical results observed when Axl signaling is disrupted, providing a benchmark for expected outcomes when testing Axl degraders.
Table 1: Summary of Phenotypes from Axl Inhibition/Knockdown
| Cancer Type | Intervention | Assay | Key Result | Citation |
|---|---|---|---|---|
| Melanoma (WM852) | Axl Inhibitor (R428) | Scratch Wound | Significant inhibition of cell migration | [2] |
| Melanoma (IgR3) | Axl Inhibitor (R428) | Transwell Invasion | Dramatic inhibition of cell invasion | [2] |
| Breast Cancer (MDA-MB-231) | Axl Knockdown (shRNA) | Endothelial Tube Formation | Conditioned media led to fewer endothelial tubes | [4] |
| Breast Cancer (MDA-MB-231) | Axl Knockdown (shRNA) | Endothelial Sprouting | Conditioned media led to shorter sprout lengths | [4] |
| Breast Cancer (MDA-MB-231) | Axl Knockdown (shRNA) | Transwell Migration (Endothelial) | Reduced endothelial cell migration | [4] |
Experimental Workflow for Testing Axl Degraders A typical project workflow for validating an Axl degrader in these assays is visualized below.
Diagram 2: Workflow for Axl Degrader Validation. A logical sequence for testing Axl degraders begins with confirming target degradation and inhibition of downstream signaling, followed by execution of functional migration and invasion assays, and concluding with quantitative data analysis.
Discussion and Future Perspectives The protocols outlined here are a robust starting point for characterizing the efficacy of Axl degraders. As degraders function by removing the target protein entirely, they may demonstrate superior efficacy compared to inhibitors and could overcome certain resistance mechanisms [3]. When testing degraders, it is crucial to first confirm successful Axl degradation via Western blot before proceeding to functional assays. Furthermore, given Axl's role in modulating the tumor immune microenvironment [5], future work with degraders should explore their impact on co-culture models incorporating immune cells. The ongoing clinical development of Axl-targeting agents like Bemcentinib underscores the translational importance of this pathway [5] [3].
AXL receptor tyrosine kinase has emerged as a critical mediator of acquired resistance to epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC). As a member of the TAM (TYRO3, AXL, and MERTK) family of receptor tyrosine kinases, AXL features an extracellular domain with two immunoglobulin-like repeats and two fibronectin type III repeats, a transmembrane domain, and an intracellular tyrosine kinase domain. AXL activation occurs primarily through binding to its ligand growth arrest-specific gene 6 (GAS6), leading to receptor dimerization, autophosphorylation, and initiation of downstream signaling cascades including PI3K/AKT, MAPK/ERK, and JAK/STAT pathways that promote cell survival, proliferation, and epithelial-mesenchymal transition (EMT) [1] [2].
In the context of EGFR-mutant NSCLC, AXL overexpression has been consistently demonstrated as a key mechanism of resistance to multiple generations of EGFR-TKIs, including first-generation gefitinib and third-generation osimertinib. Research has revealed that AXL overexpression in resistant cancer cells correlates with extended protein degradation rates, where the half-life of AXL increases from approximately 3 hours in sensitive cells to 16 hours in resistant cells, leading to abnormal accumulation of this oncogenic driver [3]. The presenilin-dependent regulated intramembrane proteolysis (PS-RIP) pathway, which normally degrades AXL through sequential proteolytic cleavages, appears impaired in resistant cells, contributing to AXL stabilization [3] [4]. This molecular understanding provides the rationale for therapeutic strategies targeting AXL degradation rather than merely inhibiting its kinase activity.
Targeted protein degradation has emerged as a promising therapeutic strategy that offers potential advantages over conventional kinase inhibitors. While several AXL kinase inhibitors have been developed (bemcentinib, ONO-7475, brigatinib), these typically suppress kinase activity without reducing AXL protein levels, potentially allowing residual signaling and development of resistance mechanisms. In contrast, AXL degraders directly facilitate the removal of AXL protein from cancer cells, providing a more comprehensive interruption of AXL-mediated signaling networks [2] [5].
The natural compound yuanhuadine (YD), isolated from the flowers of Daphne genkwa, has demonstrated potent AXL degradation activity through enhancement of the PS-RIP pathway. YD treatment accelerates AXL turnover by promoting both ectodomain shedding mediated by ADAM proteases and subsequent intramembrane cleavage by the γ-secretase complex, resulting in effective downregulation of full-length AXL and suppression of downstream survival signals [6] [3]. Preclinical studies have confirmed that YD combination with EGFR-TKIs can resensitize resistant NSCLC cells to gefitinib and osimertinib, delay the emergence of resistance, and suppress tumor growth in xenograft and patient-derived xenograft (PDX) models [6].
The strategic combination of AXL degraders with EGFR-TKIs addresses the complex bypass signaling resistance mechanism wherein cancer cells escape EGFR dependency by activating alternative survival pathways. By simultaneously targeting the primary oncogenic driver (EGFR) and a key resistance mediator (AXL), this approach provides vertical pathway inhibition that can more effectively suppress tumor growth and survival. Evidence suggests that this strategy is effective across multiple generations of EGFR-TKIs and may be particularly valuable for addressing the heterogeneity of resistance mechanisms that emerge during treatment [6] [5].
Table 1: AXL-Targeting Agents in NSCLC
| Agent Name | Type | Molecular Target | Development Stage | Key Characteristics |
|---|---|---|---|---|
| Yuanhuadine (YD) | AXL degrader | AXL protein degradation | Preclinical | Enhances PS-RIP-mediated degradation; natural product |
| Bemcentinib (BGB324/R428) | Small molecule inhibitor | AXL kinase | Clinical trials | Selective AXL inhibitor; fast-track designation by FDA |
| ONO-7475 | Small molecule inhibitor | AXL kinase | Preclinical/Clinical | Prevents adaptive resistance to osimertinib |
| Enapotamab vedotin | Antibody-drug conjugate | AXL | Clinical trials | MMAE-containing ADC; shows activity in EGFR-TKI resistant PDX models |
| Brigatinib | ALK/AXL inhibitor | ALK, AXL | Approved (ALK+) | Second-generation ALK-TKI with potent AXL inhibition |
| Batiraxcept (AVB-S6-5) | Decoy receptor | GAS6 (AXL ligand) | Clinical trials | High-affinity GAS6 trap; reduces metastatic potential |
Established EGFR-TKI resistant cell lines provide valuable models for investigating AXL-mediated resistance mechanisms and evaluating therapeutic interventions. The HCC827-gef and PC9-gef sublines, generated through continuous exposure of parental HCC827 and PC9 cells to gefitinib, display significant AXL overexpression and maintain resistance phenotypes. Similarly, HCC827-osi cells, developed through escalating doses of osimertinib, model resistance to third-generation EGFR-TKIs. These resistant lines exhibit characteristic molecular features including sustained AXL and downstream signaling pathway activation even in the presence of EGFR-TKIs [6].
For investigating acquired resistance, the H292-Gef cell line provides a well-characterized model. Generated from parental H292 cells through progressive gefitinib exposure, H292-Gef cells demonstrate approximately 500-fold increased resistance to gefitinib compared to parental cells (IC50 values: 11.6 μM vs 0.023 μM) and exhibit markedly prolonged AXL half-life (16 hours vs 3 hours in parental cells) [3] [4]. These cellular models enable systematic evaluation of combination therapy effects on viability, signaling pathway modulation, apoptosis induction, and protein turnover rates.
Mouse xenograft models using EGFR-TKI resistant cell lines provide critical preclinical platforms for evaluating the efficacy of AXL degrader combinations. Typically, resistant cells are implanted subcutaneously into immunocompromised mice (e.g., Balb/c-nu), with treatment initiation once tumors reach a measurable volume (100-150 mm³). These models have demonstrated that combination therapy with YD and osimertinib significantly delays tumor growth and progression compared to either agent alone [6].
Patient-derived xenograft (PDX) models offer enhanced clinical relevance by preserving the heterogeneity and molecular characteristics of human tumors. In PDX models established from EGFR-TKI resistant NSCLC patients, the combination of AXL degraders with EGFR-TKIs has shown promising antitumor activity, supporting the translational potential of this therapeutic strategy [6]. These in vivo models also enable assessment of pharmacokinetic parameters, optimal dosing schedules, and toxicity profiles essential for clinical development.
Purpose: To evaluate the cytotoxic effects of AXL degrader and EGFR-TKI monotherapies and combinations, and quantify synergistic interactions.
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Purpose: To assess the effects of AXL degraders on AXL protein stability and turnover rate.
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Table 2: Key Signaling Proteins in AXL-Mediated Resistance
| Protein Target | Pathway Role | Phosphorylation Sites | Biological Function in Resistance |
|---|---|---|---|
| AXL | Receptor tyrosine kinase | Tyr698, Tyr702, Tyr703, Tyr779, Tyr821, Tyr866 | Bypass signaling mediator; promotes survival independent of EGFR |
| EGFR | Primary drug target | Multiple tyrosine residues | Initial oncogenic driver; mutated in NSCLC |
| AKT | Downstream effector | Ser473, Thr308 | Promotes cell survival and inhibits apoptosis |
| ERK1/2 | Downstream effector | Thr202/Tyr204 (ERK1), Thr185/Tyr187 (ERK2) | Regulates cell proliferation and differentiation |
| STAT3 | Downstream effector | Tyr705 | Mediates survival signals and immune modulation |
| S6K | Downstream effector | Thr389 | Regulates protein synthesis and cell growth |
Purpose: To evaluate the antitumor efficacy of AXL degrader and EGFR-TKI combinations in vivo.
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Quantitative analysis of combination therapy data should include calculation of combination index (CI) values using the Chou-Talalay method, where CI < 0.9 indicates synergy, CI = 0.9-1.1 additive effects, and CI > 1.1 antagonism. Additionally, dose reduction indices can be calculated to determine the extent to which each drug dose can be reduced in combination while maintaining the same therapeutic effect. For in vivo studies, tumor growth inhibition percentage should be calculated as (1 - T/C) × 100%, where T and C represent the mean tumor volumes of treated and control groups, respectively [6].
Statistical analysis of protein expression changes should employ paired t-tests for comparing two groups or one-way ANOVA with post-hoc tests for multiple comparisons. AXL half-life calculations should use exponential decay regression models comparing resistant versus sensitive cell lines with and without degrader treatment. Pearson correlation coefficients can be used to assess relationships between AXL expression levels and resistance magnitudes across different cell models [3].
Inconsistent degradation effects may result from variable AXL turnover rates between cell lines. Prior to combination studies, characterize baseline AXL half-life in each model using cycloheximide chase assays. Limited combination synergy might indicate the involvement of parallel resistance mechanisms; consider incorporating broader profiling of resistance markers (MET, HER2, FGFR) when combination effects are suboptimal. In vivo toxicity concerns may necessitate dose optimization; implement careful monitoring of body weight, behavior, and clinical signs, with ready dose reduction protocols [6] [3].
Recent research has revealed that triple combination therapies incorporating AXL inhibitors with EGFR-TKIs and additional targeted agents may further enhance efficacy and prevent resistance development. A 2024 study demonstrated that the combination of osimertinib, the AXL inhibitor ONO-7475, and the FGFR inhibitor BGJ398 significantly increased apoptosis and suppressed tumor regrowth in high-AXL-expressing EGFR-mutated NSCLC models by counteracting adaptive upregulation of the FGF2-FGFR1 axis [7] [8]. This approach addresses the compensatory pathway activation that often limits the durability of two-drug combinations.
The clinical development of AXL-targeted therapies is advancing rapidly, with multiple agents in various stages of investigation. Bemcentinib, a selective AXL inhibitor, has received FDA fast-track designation in combination with PD-1/PD-L1 inhibitors for STK11-mutant NSCLC and is being evaluated in clinical trials with docetaxel in advanced NSCLC (NCT02424617) [5]. Additional clinical studies are exploring combinations of AXL inhibitors (DS-1205c, ningetinib) with EGFR-TKIs, with preliminary data showing restored TKI sensitivity and manageable toxicity profiles [5]. These developments highlight the growing recognition of AXL as a therapeutic target in overcoming EGFR-TKI resistance.
The following diagram illustrates the signaling pathways and molecular mechanisms of AXL-mediated resistance to EGFR-TKIs, and the targeted intervention points:
Figure 1: AXL Signaling and Targeted Therapy Mechanism. This diagram illustrates GAS6-dependent and independent AXL activation, downstream signaling pathways leading to survival and resistance, and intervention points for AXL degraders (YD) and EGFR-TKIs. AXL dimerization triggers activation of PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. Targeted therapies promote AXL degradation and inhibit EGFR to overcome resistance.
The strategic combination of AXL degraders with EGFR-TKIs represents a promising approach for overcoming acquired resistance in NSCLC. The application notes and protocols provided herein offer a systematic framework for evaluating these combinations in preclinical models, with detailed methodologies for assessing efficacy, mechanism of action, and potential treatment synergies. As the field advances, continued refinement of patient selection biomarkers, treatment sequencing strategies, and novel combination approaches will be essential for maximizing clinical benefit. Researchers are encouraged to adapt these protocols to their specific experimental systems while maintaining core principles of appropriate controls, rigorous quantification, and comprehensive molecular characterization to ensure reproducible and translatable findings.
The interest in developing Axl degraders is well-founded in recent scientific literature, which highlights the limitations of traditional small-molecule inhibitors.
Although Axl-specific protocols are not available, the general design strategies for PROTAC linkers are well-established and can guide initial optimization efforts. The table below summarizes the core considerations based on broader PROTAC research.
| Design Aspect | Considerations & Optimization Strategies |
|---|---|
| Length | Optimize to enable efficient ternary complex formation. Too short may cause steric hindrance; too long may increase flexibility and off-target interactions [4] [5]. |
| Composition & Chemistry | Balance hydrophilicity/hydrophobicity (e.g., use PEG chains to improve solubility). Choose stable chemical bonds to prevent premature cleavage [4] [5]. |
| E3 Ligase Compatibility | Linker structure can influence the recruitment efficiency and selectivity for specific E3 ligases (e.g., CRBN, VHL). The choice of E3 ligase ligand is critical [4]. |
The following diagram illustrates the general mechanism of action of a PROTAC molecule, which brings the target protein (Axl) into proximity with an E3 ubiquitin ligase, leading to the target's degradation.
To proceed with your project in the absence of established protocols, you may find the following approaches helpful:
AXL receptor tyrosine kinase belongs to the TAM family (TYRO3, AXL, and MERTK) of receptor tyrosine kinases and has emerged as a critical mediator of acquired resistance to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs) in non-small cell lung cancer (NSCLC). AXL activation promotes cancer cell survival, proliferation, invasion, and metastasis through regulation of multiple downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3 [1]. Approximately 85% of all lung cancers are classified as NSCLC, and despite significant advancements in targeted therapies, acquired resistance remains a substantial clinical challenge that limits long-term treatment efficacy [2] [3].
The structural characteristics of AXL include two immunoglobulin-like domains and two fibronectin type III repeats in the extracellular region, which facilitate interactions with its ligand GAS6 (Growth Arrest-Specific 6), and a cytoplasmic kinase domain that initiates intracellular signaling cascades [1]. Recent research has demonstrated that AXL overexpression is associated with extended protein degradation rates in resistant cells, and its proteolytic processing is regulated by sequential cleavage by α-secretase (ADAM10/ADAM17) and γ-secretase complexes [4] [1]. This regulated intramembrane proteolysis (PS-RIP) normally generates an intracellular domain (ICD) that can translocate to the nucleus, but when disrupted, leads to AXL accumulation and contributes to therapy resistance [4].
Targeting AXL degradation represents a promising approach to overcome EGFR-TKI resistance in NSCLC. Unlike conventional kinase inhibitors that merely block enzymatic activity, degradation strategies aim to reduce overall AXL protein levels, providing a more comprehensive suppression of both kinase-dependent and kinase-independent AXL functions [5] [1]. The natural compound yuanhuadine (YD) has been identified as a potent inducer of AXL degradation through acceleration of the PS-RIP pathway, resulting in downregulation of full-length AXL and restoration of EGFR-TKI sensitivity in resistant NSCLC models [1].
The degradation mechanism involves enhanced proteolytic processing of AXL through the sequential action of α-secretases (ADAM10 and ADAM17) and the γ-secretase complex (containing presenilin subunits PSEN1 and PSEN2). This process generates a soluble N-terminal fragment (NTF), a membrane-anchored C-terminal fragment (CTF), and an intracellular domain (ICD) that is subsequently degraded by the proteasome system [1]. In resistant cells, this proteolytic pathway is impaired, leading to AXL accumulation, but YD treatment reactivates this process, promoting AXL clearance and restoring drug sensitivity [1].
Combination strategies involving EGFR-TKIs and AXL degraders have demonstrated significant potential in delaying and overcoming acquired resistance in EGFR-mutant NSCLC models [5]. Preclinical studies show that the combination of YD with either first-generation (gefitinib) or third-generation (osimertinib) EGFR-TKIs can effectively restore drug sensitivity and suppress the emergence of resistant clones in both cell line models and patient-derived xenografts (PDX) [5]. This synergistic effect occurs through simultaneous targeting of the primary oncogenic driver (EGFR) and a key resistance mechanism (AXL), providing a comprehensive therapeutic approach.
Additional combination strategies have explored AXL inhibition together with DNA damage response targeting. Selective AXL inhibitors like BGB324 (bemcentinib) induce DNA damage and replication stress, particularly in TP53-deficient NSCLC cells, and combination with ATR inhibitors (VX-970, AZD6738) significantly enhances anti-tumor efficacy [6]. This approach leverages the role of AXL in promoting replication stress tolerance and DNA damage repair, providing a rational combination strategy for specific molecular subsets of NSCLC.
Table 1: Therapeutic Approaches Targeting AXL in NSCLC
| Therapeutic Approach | Representative Agents | Proposed Mechanism | Development Stage |
|---|---|---|---|
| AXL Degradation | Yuanhuadine (YD) | Accelerates PS-RIP-mediated AXL degradation | Preclinical |
| AXL Kinase Inhibition | BGB324 (bemcentinib), R428 | Inhibits AXL kinase activity | Clinical trials |
| Combination with EGFR-TKIs | YD + gefitinib/osimertinib | Targets EGFR and prevents AXL-mediated resistance | Preclinical |
| Combination with DDR inhibitors | BGB324 + ATR inhibitors | Induces replication stress and prevents repair | Preclinical/Early clinical |
Established NSCLC cell lines with defined EGFR mutation status provide valuable models for studying AXL-mediated resistance. The HCC827 and PC9 cell lines (both EGFR mutant) and their derived resistant variants (HCC827-gef, PC9-gef, HCC827-osi) have been extensively utilized to investigate resistance mechanisms and therapeutic interventions [5]. These resistant lines are generated through continuous exposure to escalating doses of EGFR-TKIs (gefitinib or osimertinib), mimicking the acquired resistance observed in clinical settings [5] [1].
The molecular characteristics of these models include AXL overexpression in resistant variants, with extended AXL protein half-life (approximately 16 hours in H292-Gef cells compared to 3 hours in parental H292 cells) [1]. Additionally, resistant cells often demonstrate activation of downstream signaling pathways (AKT, ERK) despite EGFR inhibition, and may exhibit features of epithelial-mesenchymal transition (EMT) [6] [7]. These phenotypic and molecular changes make them appropriate models for screening AXL-targeting therapies and investigating combination approaches.
Mouse xenograft models using EGFR-TKI resistant NSCLC cell lines provide critical preclinical data on the efficacy of AXL-targeting strategies. These models typically involve implantation of cancer cells into immunocompromised mice (e.g., Balb/c-nu), followed by treatment with vehicle control, single-agent therapies, or combination regimens [5]. Monitoring of tumor volume, body weight, and overall animal health provides data on both efficacy and potential toxicity of the treatments.
Patient-derived xenograft (PDX) models offer additional clinical relevance by maintaining the molecular heterogeneity and tumor microenvironment characteristics of original patient tumors [5]. These models are particularly valuable for validating the efficacy of AXL degrader combinations in overcoming EGFR-TKI resistance, as they may more accurately recapitulate the complexity of human tumors compared to conventional cell line-derived xenografts.
Purpose: To evaluate the effects of AXL degraders, EGFR-TKIs, and their combinations on NSCLC cell viability, and to calculate combination indices (CI) to quantify synergistic interactions.
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Interpretation: CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.
Purpose: To determine the half-life of AXL protein in parental versus resistant NSCLC cells and evaluate the effects of AXL degraders on AXL turnover.
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Technical Notes: For studying AXL proteolytic processing, include additional antibodies against AXL intracellular domain and utilize γ-secretase inhibitors (e.g., Compound E, 1 μM) and metalloprotease inhibitors (e.g., GM6001, 25 μM) to validate the degradation mechanism [1].
Purpose: To evaluate the efficacy of AXL degraders in combination with EGFR-TKIs in mouse xenograft models of EGFR-TKI resistant NSCLC.
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AXL Expression and Turnover: Resistant cell lines typically exhibit significantly higher AXL protein levels compared to parental cells, with extended half-life (from ~3 hours in sensitive cells to ~16 hours in resistant cells) [1]. Successful AXL degrader treatment should reduce AXL half-life and decrease total AXL protein levels by reactivating the PS-RIP pathway. This can be confirmed by detecting increased AXL proteolytic fragments (CTF and ICD) in the presence of proteasome inhibitors (e.g., MG132) [1].
Combination Therapy Efficacy: Effective combinations should demonstrate synergistic effects (CI < 1) in viability assays, with significantly enhanced growth inhibition compared to single agents. In xenograft models, the combination of EGFR-TKIs with AXL degraders should result in tumor regression or significant growth delay compared to either agent alone, with minimal toxicity [5]. Molecular analysis of treated tumors should show reduced phosphorylation of both EGFR and AXL downstream effectors (AKT, ERK), indicating effective pathway inhibition.
Table 2: Key Molecular Markers for Monitoring AXL-Targeted Therapy Response
| Marker Category | Specific Markers | Detection Method | Expected Change with Effective Treatment |
|---|---|---|---|
| AXL Expression & Processing | Full-length AXL, AXL-CTF, AXL-ICD | Western blot | Decreased full-length AXL, increased CTF/ICD fragments |
| Downstream Signaling | p-AKT, p-ERK, p-S6 | Western blot, RPPA | Decreased phosphorylation |
| Proliferation Markers | Ki-67, PCNA | IHC, Western blot | Decreased expression |
| Apoptosis Markers | Cleaved caspase-3, PARP cleavage | Western blot, IHC | Increased expression |
| DNA Damage Response | γH2AX, p-CHK1, p-RPA32 | Western blot, immunofluorescence | Increased in AXL/ATR inhibitor combinations |
Insufficient AXL Degradation: If YD or other degraders fail to reduce AXL levels, verify the activity of the PS-RIP pathway components (ADAM10, ADAM17, PSEN1, PSEN2) in your cell models, as deficient expression of these proteases can impair degradation efficiency [1]. Consider testing combination with γ-secretase modulators to enhance degradation.
Lack of Synergy in Combination: If CI values indicate additivity or antagonism rather than synergy, optimize dosing schedules and drug ratios. Sequential treatment (EGFR-TKI followed by AXL degrader) may be more effective than concurrent administration in some models. Additionally, verify that resistant cells truly depend on AXL for survival using siRNA-mediated knockdown before proceeding with degrader studies.
Toxicity in In Vivo Models: If combination treatments cause significant toxicity (e.g., weight loss >15%), consider dose reduction or alternative administration schedules (e.g., intermittent dosing rather than continuous). Monitor animals closely and adjust formulations to improve therapeutic indices.
The strategies and protocols outlined in this document provide a comprehensive framework for investigating AXL degradation as an approach to overcome EGFR-TKI resistance in NSCLC. The clinical relevance of these approaches is supported by the frequent observation of AXL overexpression in both treatment-naïve and therapy-resistant NSCLC tumors, and the correlation between AXL expression and poor prognosis [6] [7]. Furthermore, the ongoing clinical development of AXL-targeted agents, including small molecule inhibitors (BGB324/bemcentinib) and therapeutic antibodies, provides opportunities for translating these combination strategies to patient care.
Future directions in this field should focus on predictive biomarker development to identify patients most likely to benefit from AXL-targeted therapies. Potential biomarkers include baseline AXL expression levels, AXL gene amplification status, EMT signatures, and AXL proteolytic fragment patterns [6] [1]. Additionally, exploration of AXL degradation strategies in combination with emerging therapeutic modalities, such as immunotherapy or novel ADC constructs, may further expand the clinical utility of these approaches.
The protocols described herein enable rigorous preclinical evaluation of AXL-directed therapies and provide a foundation for their rational clinical development. By systematically targeting AXL-mediated resistance mechanisms, these approaches hold significant promise for improving outcomes for NSCLC patients who develop resistance to EGFR-targeted therapies.
Figure 1: AXL Degradation Pathway and Role in Overcoming EGFR-TKI Resistance. Full-length AXL undergoes sequential proteolytic cleavage by ADAM10/ADAM17 (ectodomain shedding) and γ-secretase (intramembrane cleavage), generating fragments that are ultimately degraded by the proteasome. Yuanhuadine (YD) treatment accelerates this pathway, reducing AXL levels and restoring drug sensitivity in resistant cells.
Figure 2: Experimental Workflow for Evaluating AXL-Targeting Therapies. The comprehensive approach begins with in vitro models of EGFR-TKI resistance, progresses through mechanistic studies and in vivo validation, and concludes with biomarker analysis and translational applications.
| Issue Area | Key Challenge | Proposed Solution & Design Strategy | Experimental Evidence |
|---|---|---|---|
| PROTAC Design | Low ternary complex stability and cooperativity | Optimize linker length and composition; explore different E3 ligase recruiters (CRBN vs. VHL). | AXL degraders with VHL recruiter and PEG-based linkers achieved DC50 of 5 nM in MDA-MB-231 cells [1]. |
| Molecular Selectivity | Off-target degradation due to promiscuous warhead | Select a warhead with a favorable kinome profile; leverage ternary complex for intrinsic selectivity. | A promiscuous kinase inhibitor warhead binding to 50+ kinases resulted in degradation of only 9-14 kinases, depending on the E3 ligase [2]. |
| Cellular Efficacy | Poor anti-proliferative and anti-migratory effects | Aim for full protein degradation over inhibition, as degraders can show superior efficacy in phenotypic assays. | An AXL PROTAC showed significantly improved potency in inhibiting TNBC cell proliferation, migration, and invasion vs. its inhibitor counterpart [1]. |
| Ternary Complex | Inefficient ubiquitin transfer and low degradation | Prioritize formation of a stable, cooperative ternary complex over high binary POI-PROTAC binding affinity. | Degradation efficiency correlates more strongly with ternary complex stability than with PROTAC:target protein affinity alone [2]. |
Validating your AXL PROTAC requires a multi-faceted approach. Below are detailed protocols for key experiments to diagnose issues with potency.
Protocol 1: Assessing Target Degradation
Protocol 2: Evaluating Ternary Complex Formation
Protocol 3: Measuring Functional Downstream Effects
The following diagram illustrates the logical workflow for troubleshooting potency issues, connecting experimental observations to potential root causes and subsequent validation steps.
Q1: Why is my AXL PROTAC not degrading the target, even though the parent inhibitor shows good binding? A1: High-affinity binding to the target is necessary but not sufficient for degradation. The primary issue is likely the failure to form a productive ternary complex. Focus on optimizing the linker length and composition to allow for optimal geometry between AXL and the E3 ligase. Furthermore, try recruiting a different E3 ligase (e.g., switch from CRBN to VHL or explore novel ligases like KLHDC2), as the protein-protein interaction between the E3 and AXL is a critical determinant of degradation selectivity and efficiency [2] [4].
Q2: My AXL PROTAC is degrading the target, but the anti-proliferative effect is weak. What could be the reason? A2: This is a common scenario. First, confirm that downstream signaling (e.g., p-AKT) is robustly inhibited. If signaling is blocked but proliferation is not, AXL may not be a key dependency for proliferation in your specific cellular model. Consider testing the PROTAC in a more relevant disease model, such as patient-derived organoids, which can better recapitulate the tumor microenvironment [1]. Furthermore, for processes like metastasis, AXL degradation has been shown to have a more profound effect on cell migration and invasion than on proliferation, so be sure to test the relevant phenotype [1].
Q3: How can I assess whether my PROTAC is forming a ternary complex? A3: The gold standard is to use biophysical assays. HTRF or AlphaLISA protein-protein interaction assays are ideal for this. In this setup, you will titrate your PROTAC with fixed concentrations of AXL and the E3 ligase. A successful complex formation will generate a bell-shaped dose-response curve. The absence of this curve indicates an inability to form a stable ternary complex, guiding you back to the drawing board on linker or E3 ligand design [3].
Q1: What are the key structural features of the AXL kinase domain that can be targeted for selective inhibition?
The AXL kinase domain has distinct structural regions that are crucial for ligand binding and recognition. Understanding these is the first step in designing selective degraders [1].
Q2: What are some known AXL inhibitors and their reported selectivity profiles?
Several small molecule inhibitors targeting AXL have been developed, with varying levels of potency and selectivity. The table below summarizes key examples. Please note that selectivity over other kinases can vary significantly and should be verified experimentally for your specific compounds.
| Inhibitor Name | Reported AXL IC₅₀ / Kd | Primary Other Targets | Clinical Stage | Key Characteristics |
|---|---|---|---|---|
| Bemcentinib | 14 nM [1] | Selective AXL inhibitor [1] | Phase II [1] | Selective AXL inhibitor [1]. |
| Ligand 2 (from 7DXL) | 2.3 nM [1] | Information not specified in context | Preclinical [1] | Indazole-based; high-affinity binding [1]. |
| Cabozantinib | 7 nM [1] | MET, VEGFR2 [1] | Phase II/III [1] | Multi-targeted tyrosine kinase inhibitor [1]. |
| Gilteritinib | 0.73 nM [1] | FLT3 [1] | Phase I/II [1] | Potent inhibitor of FLT3 and AXL [1]. |
| RXDX-106 | 0.69 nM [1] | Pan-TAM blockade [1] | Preclinical [1] | Exhibits pan-TAM blockade and immune-modulatory effects [1]. |
| Ligand 1 (from 5U6B) | Kd: 21.3 µM [1] | Information not specified in context | Preclinical [1] | Macrocyclic inhibitor; relatively low affinity [1]. |
Problem: Our AXL degrader shows significant off-target degradation of other kinases, such as MER or TYRO3.
The TAM family members (TYRO3, AXL, MER) have high structural similarity, making selectivity a common challenge [2]. The following workflow outlines a systematic approach to identify the cause and improve your degrader's selectivity.
Recommended Actions:
Analyze the Warhead Binding Mode:
Identify and Target Key Selectivity Residues:
Optimize the Linker and E3 Ligand Component:
Validate Selectivity in Relevant Cellular Models:
To support your experimental design, here is a simplified AXL signaling pathway and a generalized workflow for testing AXL degraders.
Diagram 1: Core GAS6/AXL Signaling Pathway This pathway illustrates key downstream effects relevant to cancer biology [2] [4].
I hope this technically-oriented support content provides a solid foundation for your work on AXL degrader selectivity.
Here are answers to common questions about enhancing the metabolic stability of AXL degraders.
Q1: What are the primary causes of poor metabolic stability for AXL degraders?
Q2: What chemical modifications can improve AXL degrader stability?
Q3: Are there conjugate strategies to enhance stability and bioavailability?
Q4: What in vitro assays can I use to assess metabolic stability?
Here are detailed methodologies for critical experiments cited in the research.
Protocol 1: Serum Stability Assay This assay evaluates the degradation profile of AXL degraders in a biologically relevant matrix.
Protocol 2: Assessing AXL Degradation and Downstream Signaling This protocol validates the functional consequences of AXL degradation.
This table addresses specific experimental issues and provides solutions.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Rapid degrader degradation in serum | High susceptibility to nucleases. | Incorporate thiophosphate backbone modifications to hinder nuclease activity [1]. |
| Low cellular uptake or bioavailability | Poor membrane permeability or rapid clearance. | PEGylate the degrader to improve pharmacokinetic properties and increase hydrodynamic radius [1]. |
| AXL protein levels do not decrease | Ineffective degrader molecule or off-target mechanism. | Verify the degrader’s mechanism (e.g., via autophagy-lysosomal pathway [3]). Use a positive control (e.g., YD [2]) and confirm AXL antibody specificity in Western blot [2] [3]. |
| Loss of activity after PEGylation | PEG chain interferes with target binding. | Optimize the site of conjugation and PEG chain length. Test different linkers to minimize steric hindrance [1]. |
| Inconsistent results in animal models | Presence of anti-PEG antibodies. | Screen animal models or patient sera for pre-existing anti-PEG antibodies, which can accelerate blood clearance [1]. |
The following diagrams, generated using Graphviz, illustrate the key signaling and degradation pathways of AXL, which are central to developing effective degraders.
Diagram 1: Core AXL Signaling and Degradation Pathways This diagram outlines the primary signaling cascade initiated by AXL activation and the pathway for its degradation, which degraders target.
Diagram 2: Experimental Workflow for AXL Degrader Development This diagram provides a logical flowchart for the key stages of developing and testing an AXL degrader.
While the field is still evolving, several potential resistance mechanisms to AXL-targeting PROTACs have been identified. The table below summarizes these mechanisms and proposed counter-strategies.
| Mechanism | Description | Experimental Evidence & Potential Solutions |
|---|---|---|
| Compensatory Signaling | Upregulation of parallel receptor tyrosine kinases (RTKs), such as MET or EGFR, can bypass AXL degradation [1]. | Observed in NSCLC models; combination of AXL degrader with EGFR-TKI (e.g., osimertinib) delayed/resisted resistance [1]. |
| Impaired Ubiquitination & Degradation | Inhibition of AXL kinase activity can prevent its own ubiquitination and lysosomal degradation, causing receptor accumulation [2]. | Kinase inhibitor BMS777607 led to AXL surface accumulation [2]. Solution: Use true degraders (PROTACs) instead of inhibitors [3] [2]. |
| Feedback Loops & Target Accumulation | AXL protein accumulates on the cell surface when its kinase activity is inhibited, potentially leading to new drug-resistant clones [3]. | PROTAC strategy designed to induce ubiquitination and degradation, not just inhibition, may overcome this [3]. |
| Kinase-Inactive Mutants | Mutations that render AXL kinase-dead can impair the PROTAC-induced degradation process, which often relies on a functional kinase domain [2]. | Studies show kinase-dead mutant AXL (K567R) impairs the glycosylation and accumulation process linked to impaired degradation [2]. |
Here are detailed methodologies for key experiments cited in the research, which you can adapt for your own investigations.
This protocol is based on the methods used to establish AXL-mediated resistance to EGFR-TKIs, a process relevant to PROTAC resistance studies [1].
1. Materials
2. Generation of Resistant Cells
3. Confirmation of Resistance
This protocol assesses the degradation rate and pathway of the AXL protein, which is central to PROTAC function [2].
1. Cycloheximide Chase Assay
2. Investigating the Degradation Pathway
The following diagrams, created using the specified color palette, illustrate the key concepts and workflows.
This diagram visualizes the primary compensatory and feedback resistance mechanisms.
This flowchart outlines a systematic experimental approach to investigate resistance.
Axl is a key player in cancer progression and immune evasion. Its overexpression in various cancers is linked to tumor cell proliferation, survival, invasion, metastasis, epithelial–mesenchymal transition (EMT), angiogenesis, stemness, DNA damage response, and, crucially, acquired therapeutic resistance and immunosuppression [1].
Axl is considered a dual target in cancer therapy. Inhibition affects both the tumor cells (suppressing growth and invasion) and the immune cells within the tumor microenvironment (potentiating anti-tumor immunity) [2]. This dual role makes it an attractive target for combination therapies.
Here are detailed methodologies for key experiments that can help researchers study and enhance Axl-targeted strategies.
This protocol assesses how Axl inhibition affects myeloid cells, which is critical for understanding immune activation and potential specificity.
This protocol investigates the regulation of Axl protein levels, a process that can be harnessed for degradation strategies.
This FAQ section addresses specific problems researchers might encounter.
| Problem & Phenomenon | Possible Root Cause | Proposed Solution |
|---|---|---|
| Poor Degrader Potency: Low Axl degradation efficiency. | The degrader does not effectively engage the autophagic-lysosomal degradation pathway. | Co-target the p85β/AXL/autophagy axis. Consider combining Axl inhibitors with modulators of autophagy [3]. |
| Lack of Tissue Specificity: Off-target effects in healthy tissues. | Axl is expressed and has physiological functions in healthy cells (e.g., macrophages). | Leverage features of the Tumor Microenvironment (TME), such as low pH or specific protease activity, to activate prodrugs or target Axl in immunosuppressive myeloid cells [2]. |
| Therapeutic Resistance: Treatment failure after initial response. | Crosstalk and compensation from other Receptor Tyrosine Kinases (RTKs). | Implement combination therapy. Use Axl inhibitors with other TKIs targeting c-MET, EGFR, or VEGFR to overcome resistance [1]. |
The following diagrams, created using Graphviz, illustrate the core signaling pathway and a key experimental workflow.
I hope this structured technical resource provides a strong foundation for your support center. The field of Axl biology is advancing rapidly, and these protocols and troubleshooting guides should serve as a robust starting point for researchers.
Q1: What are the key advantages of using degraders over traditional Axl inhibitors?
Traditional small molecule inhibitors work by occupying the active site of a protein, which often requires sustained high drug concentrations to maintain inhibition. In contrast, heterobifunctional degraders, such as PROTACs, utilize an event-driven, catalytic mechanism [1] [2].
They recruit the cellular machinery (e.g., E3 ubiquitin ligases) to tag the target protein for destruction. A single degrader molecule can theoretically facilitate the degradation of multiple copies of the target protein, leading to a more potent and sustained downstream effect even at low concentrations [2]. Furthermore, because the entire protein is destroyed, degraders can overcome resistance caused by ATP-site mutations that render traditional inhibitors ineffective [1].
Q2: How is the catalytic efficiency of a degrader quantified experimentally?
A key metric for catalytic efficiency is the shift between target occupancy and degradation potency [1]. This is determined by comparing the results from two parallel assays:
A significant (e.g., >7.5-fold) leftward shift of the degradation curve compared to the occupancy curve is indicative of a substoichiometric, catalytic mode of action [1]. The table below outlines the core experimental methods.
| Assay Type | Key Readout | Example Methodology |
|---|---|---|
| Target Occupancy | IC50 for cellular target engagement | NanoBRET assay using a fluorescent tracer (e.g., BODIPY-ceritinib for kinases) in cells stably expressing a NanoLuc-tagged target [1]. |
| Degradation Potency | DC50 (concentration for 50% degradation) | Immunoblotting or a bioluminescence-based method (e.g., HiBiT-tag system) to quantify target protein levels over time [1]. |
| Anti-Proliferation | IC50 for cell growth inhibition | MTT or CellTiter-Glo assay conducted over 72 hours [3]. |
Q3: Our degrader shows poor degradation efficiency. What could be the cause?
Poor degradation efficiency can stem from failures at multiple points in the degradation pathway. The following workflow and table can help you systematically diagnose the issue.
| Step | Checkpoint | Diagnostic Experiment |
|---|---|---|
| 1. Ternary Complex | Strength and stability of the POI-degrader-E3 ligase complex. | Use techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) to model and confirm ternary complex formation [1]. |
| 2. Ubiquitination | Successful ubiquitin transfer to the target protein. | Treat cells with the degrader in the presence of a proteasome inhibitor (e.g., MG132). Immunoprecipitate the target protein and probe for ubiquitin to see if it is polyubiquitinated [4]. |
| 3. Final Degradation | Functionality of the proteasome or lysosome. | Co-treat cells with the degrader and a proteasome inhibitor (e.g., bortezomib) or a lysosomal acidification inhibitor (e.g., chloroquine). If degradation is rescued, the issue is upstream [1] [4]. |
| 4. Degrader Properties | Cellular availability and behavior of the degrader. | Check solubility in biorelevant media (e.g., FeSSIF). Perform hemolysis assays to rule out non-specific membrane disruption. Assess metabolic stability in liver microsome assays [1]. |
Q4: Our degrader causes unexpected cellular toxicity, such as hemolysis. How can this be addressed?
Hemolysis and other cytotoxic effects are often linked to the detergent-like physicochemistry of some degrader molecules [1]. This typically arises from a structure with a polar "head" group (like the E3 ligase ligand) attached to a long, flexible, and lipophilic "tail" (the linker and warhead), which can destabilize cell membranes.
Optimization Strategy: Focus on rigidifying and truncating the linker. Replacing long, flexible aliphatic chains with more rigid structures (e.g., incorporating alkynes or cyclic structures) and shortening the overall linker length can significantly reduce these off-target membrane effects while improving oral bioavailability [1].
Q5: What are the key medicinal chemistry strategies for optimizing a degrader's catalytic efficiency?
Optimization is a multi-parameter process that goes beyond simple binding affinity. The table below summarizes key strategies based on successful degrader campaigns [1].
| Optimization Area | Strategy | Rationale & Example |
|---|---|---|
| Warhead Selection | Choose inhibitors that maintain affinity for clinically relevant mutants. | A degrader based on ceritinib was optimized to effectively degrade the otherwise recalcitrant G1202R and L1196M/G1202R ALK mutants [1]. |
| Linker Design | Introduce rigidity and reduce hydrogen-bonding capacity. | Replacing a polar, flexible linker with a shorter, aliphatic chain attached via a rigid alkyne improved degradation potency and reduced hemolysis [1]. |
| E3 Ligase Motif | Switch the chemical scaffold of the E3 ligase binder. | Switching from a phthalimide (thalidomide-based) to an isoindolinone (EM12-based) scaffold can improve metabolic stability and solubility by lowering the overall log D [1]. |
| Ternary Complex | Use computational modeling to guide design. | Computational models of the CRBN/ALK ternary complex can predict feasible linker lengths and exit vectors, helping to rationally shorten and optimize the linker [1]. |
Q6: Are there alternative degradation mechanisms beyond the proteasome that can be exploited for Axl?
Yes, the field is expanding beyond classical PROTACs. For extracellular and membrane proteins like Axl, LYsosomal TArgeting Chimeras (LYTACs) are a promising alternative [2]. LYTACs do not recruit E3 ubiquitin ligases but instead bind to receptors on the cell surface (e.g., CI-M6PR or ASG1R) that are naturally internalized and shuttle their cargo to the lysosome for degradation. This can be a powerful strategy to target the full-length, membrane-localized Axl receptor.
Detailed Protocol for HiBiT-Based Degradation Assay [1]:
For researchers facing issues with inefficient AXL degradation, the following table summarizes common problems and their solutions.
| Problem Area | Specific Issue | Potential Causes | Recommended Solutions & Notes |
|---|
| Ternary Complex Stability | Weak or transient complex formation | - Poor cooperative binding between warhead, linker, and E3 ligase ligand.
Q1: What are the primary E3 ligases used for AXL degraders, and how do I choose? The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL) [1]. Your choice should be guided by:
Q2: How can I experimentally confirm that my compound is inducing on-target degradation of AXL? A standard validation workflow includes:
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Measuring Degradation Efficiency (DC50 and Dmax) This protocol is used to generate the quantitative data for the troubleshooting table [1].
Protocol 2: Confirming Ternary Complex Formation via Proximity Assays This confirms the issue highlighted in the troubleshooting table regarding complex stability [1].
The diagram below illustrates the key signaling pathways driven by AXL activation, which your degraders aim to disrupt. Targeting AXL is effective because it acts as a central node in multiple pro-cancerous signaling cascades.
Although a direct comparison for AXL PROTACs is not available, current research provides a strong foundation for their development.
The table below summarizes key insights from the literature that support the creation of AXL PROTACs and highlight critical design factors influencing their selectivity:
| Concept | Supporting Evidence & Application to AXL |
|---|---|
| Rationale for AXL Degradation | Traditional AXL kinase inhibitors (e.g., BMS777607) can cause unwanted receptor accumulation on the cell surface by blocking its natural kinase-dependent degradation, potentially leading to feedback loops and therapy resistance. A PROTAC strategy could ensure sustained AXL removal. [1] |
| Linker-Dependent Selectivity | Studies on other kinases show that for a single warhead and E3 ligase, varying the linker length and attachment point can drastically alter degradation selectivity between closely related protein isoforms, a key principle for designing a selective AXL degrader. [2] |
| Ternary Complex Specificity | PROTAC selectivity is not solely determined by the warhead's binding profile. Specific protein-protein interactions between the E3 ligase and the target protein within the ternary complex are a major driver of degradation specificity, even for weakly bound targets. [3] [2] |
To objectively compare the performance of any PROTAC degraders, including future AXL-directed molecules, a standardized set of experiments is essential. The following workflow, established in profiling studies for other PROTACs, outlines the key steps for comprehensive selectivity assessment [3] [4] [5]:
Here is a detailed breakdown of the key methodologies referenced in the workflow:
When AXL PROTACs are developed, their design and optimization will likely focus on several factors informed by general PROTAC research:
The following table summarizes the key experimental data on the potency of Yuanhuadine (YD) across various cancer cell lines and models.
| Cell Line / Model | Cancer Type | Experimental Context | Key Findings on Potency | Citation |
|---|---|---|---|---|
| H292-Gef | NSCLC (acquired gefitinib-resistant) | In vitro | Reduced full-length Axl protein levels; accelerated Axl degradation (half-life from ~16h to ~3h). | [1] |
| HCC827-gef & PC9-gef | NSCLC (EGFR-TKI resistant) | In vitro & In vivo xenograft | YD + gefitinib suppressed cancer cell survival; combination therapy effectively downregulated Axl protein. | [2] |
| HCC827-osi | NSCLC (osimertinib-resistant) | In vitro & In vivo PDX | YD + osimertinib overcame resistance; combination led to significant tumor regression in PDX models. | [2] |
Yuanhuadine (YD) is not a simple kinase inhibitor; it works by forcing the Axl receptor through a specific cellular degradation process. The diagram below illustrates this mechanism, known as Presenilin-dependent Regulated Intramembrane Proteolysis (PS-RIP) [1].
The PS-RIP process involves two key proteolytic steps that YD accelerates [1]:
For fellow researchers, here are the methodologies used in the cited studies to evaluate YD's efficacy [2].
Cell Viability Assay (MTT)
Western Blot Analysis
Protein Degradation Rate (Cycloheximide Chase)
In Vivo Xenograft and PDX Models
The evidence strongly suggests that promoting Axl degradation via YD is a viable strategy to overcome resistance to EGFR-TKIs in NSCLC. The combination approach is particularly potent as it simultaneously inhibits the primary oncogenic driver (EGFR) and depletes the resistance-mediating protein (Axl) [2].
It is important to note that the field of targeted protein degradation is rapidly evolving. While the current search results provide robust data on YD, other Axl-directed modalities are also under investigation, such as:
The following table consolidates the key experimental data from the identified study on the AXL degrader YD (Yuanhuadine) in NSCLC PDX models [1].
| Compound | Cancer Model | Combination Therapy | In Vivo Efficacy (PDX) | Key Findings |
|---|---|---|---|---|
| YD (Yuanhuadine) [1] | EGFR-mutant NSCLC PDX | Osimertinib (3rd gen EGFR TKI) | Significant tumor growth inhibition; delayed acquired resistance to osimertinib [1]. | Targeted AXL degradation; effective in both osimertinib-sensitive and osimertinib-resistant models [1]. |
The study by Kim et al. (2019) employed the following key methodologies to generate the data above [1]:
The rationale for pursuing AXL degraders over traditional inhibitors is supported by separate research on resistance mechanisms. The diagram below illustrates the key mechanistic difference.
Research indicates that some small-molecule AXL inhibitors, such as BMS777607, block the kinase activity but unexpectedly cause the AXL receptor to accumulate on the cell surface. This occurs because the inhibition prevents the receptor's phosphorylation, which in turn impairs its ubiquitination and subsequent lysosomal degradation [2]. This accumulated AXL could potentially lead to feedback loops and contribute to drug resistance, providing a strong rationale for the degrader approach, which removes the protein entirely [2] [1].
The available data for YD is promising, demonstrating a proof-of-concept that AXL degradation is a viable strategy to overcome and delay resistance to EGFR TKIs in NSCLC models [1]. However, the landscape of AXL degraders is still in early stages.
The table below summarizes key quantitative data for the AXL Proteolysis Targeting Chimera (PROTAC) degrader compound 6n, as demonstrated in a 2023 study using TNBC cell lines and models [1].
| Metric | Experimental Model/Cell Line | Result | Implications |
|---|---|---|---|
| Degradation Potency (DC₅₀) | MDA-MB-231 (TNBC) cells | 5 nM | High potency; depletes AXL protein levels at low concentrations [1]. |
| Proliferation Inhibition | MDA-MB-231 (TNBC) cells | Significantly improved vs. inhibitor | More effectively suppresses cancer cell growth than a conventional AXL kinase inhibitor [1]. |
| Migration & Invasion Inhibition | MDA-MB-231 (TNBC) cells | Significantly improved vs. inhibitor | More effectively blocks metastatic capabilities than a kinase inhibitor [1]. |
| In Vivo Efficacy | MDA-MB-231 xenograft mouse model | Promising therapeutic potential | Shows significant anti-tumor activity in a live animal model of TNBC [1]. |
| Patient-Derived Organoids | TNBC patient-derived organoids | Promising therapeutic potential | Activity confirmed in more clinically relevant, patient-derived tissue models [1]. |
For reproducibility, here are the methodologies used in the study to generate the above data [1]:
The development of AXL degraders is grounded in the well-established role of AXL receptor tyrosine kinase in driving cancer progression. The diagram below illustrates why AXL is a high-value target, particularly in TNBC.
As shown, AXL activation promotes multiple aggressive traits in cancer [2] [3] [4]. In TNBC, high AXL expression is strongly associated with the mesenchymal subtype, metastasis, and poor survival [5] [4]. AXL also contributes to an immunosuppressive tumor microenvironment, further complicating treatment [5] [3] [6].
While comprehensive cross-cancer data is not yet published, the available evidence positions AXL degraders as a promising strategy for TNBC.